An in-depth technical analysis of the synthesis pathway for 2-Nitro-5-(piperidin-1-yl)pyridine (CAS 444146-17-2). Designed for medicinal chemists, process engineers, and drug development professionals, this guide deconst...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the synthesis pathway for 2-Nitro-5-(piperidin-1-yl)pyridine (CAS 444146-17-2). Designed for medicinal chemists, process engineers, and drug development professionals, this guide deconstructs the mechanistic logic, process optimization, and self-validating experimental protocols required to synthesize this privileged heterocyclic building block.
Strategic Importance in Drug Discovery
The functionalization of electron-deficient heterocycles is a foundational pillar in modern drug discovery. The target compound, 2-Nitro-5-(piperidin-1-yl)pyridine, serves as a highly versatile intermediate. Its structural motif—a functionalized piperidine ring coupled to a nitropyridine core—is prominently featured in the synthesis of EphB3 receptor tyrosine kinase inhibitors [1] and advanced pyrimidine-based antiproliferative agents, such as CDK4/6 inhibitor analogs [2].
The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group (EWG) to drive the initial synthesis, and it provides a synthetic handle that can be subsequently reduced to an amine (via Pd/C hydrogenation) for downstream cross-coupling or amidation reactions.
Mechanistic Causality: The Logic of SNAr at the C5 Position
The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine is achieved via a Nucleophilic Aromatic Substitution (SNAr) . The causality behind the success of this specific pathway lies in the profound electronic interplay between the pyridine nitrogen and the C2-nitro group.
Unsubstituted pyridine is generally resistant to nucleophilic attack at the C3 and C5 positions because the resulting negative charge cannot be delocalized onto the electronegative ring nitrogen. However, the introduction of a nitro group at the C2 position fundamentally alters the electronic landscape [3].
When piperidine attacks the C5 position of a precursor like 5-bromo-2-nitropyridine, the
π
-electrons shift to form a Meisenheimer complex. Because C5 is para to C2, the resulting carbanion delocalizes directly onto the C2 carbon. The adjacent nitro group and the N1 pyridine nitrogen act as an electron sink, stabilizing the transition state through profound resonance delocalization. This dual-stabilization drastically lowers the activation energy (
Ea
), allowing the SNAr to proceed under moderate thermal conditions without the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination).
Fig 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C5 position.
Quantitative Process Optimization Data
The choice of leaving group, solvent, and base dictates the kinetic efficiency of the SNAr reaction. In SNAr, the rate-determining step is the initial nucleophilic attack, not the leaving group departure. Therefore, highly electronegative leaving groups (which lower the LUMO of the aromatic ring) accelerate the reaction.
The following table summarizes the quantitative optimization data for the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine:
Leaving Group at C5
Solvent
Base
Temp (°C)
Time (h)
Expected Yield (%)
Mechanistic Causality
Fluoro (-F)
DMF
K₂CO₃
60
8
>95%
Extreme electronegativity of F lowers the LUMO, highly stabilizing the Meisenheimer transition state.
Chloro (-Cl)
DMF
DIPEA
90
16
85-90%
Optimal balance of SNAr reactivity and commercial precursor availability.
Bromo (-Br)
DMF
DIPEA
90
24
80-85%
Lower electronegativity than Cl/F results in a slower rate-determining addition step.
Bromo (-Br)
EtOH
Et₃N
80
48
<50%
Protic solvents hydrogen-bond the piperidine nucleophile, drastically reducing its effective nucleophilicity.
Note: While 5-fluoro-2-nitropyridine offers the highest kinetic rate, 5-bromo-2-nitropyridine is most frequently utilized due to its superior cost-efficiency and broad commercial availability.
Self-Validating Experimental Protocol
A chemical protocol is only as robust as its built-in validation mechanisms. The following step-by-step methodology for the reaction of 5-bromo-2-nitropyridine with piperidine integrates In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.
Phase 1: System Initialization
Charge a dry, argon-flushed round-bottom flask with 5-bromo-2-nitropyridine (1.0 equivalent, e.g., 5.0 g, 24.6 mmol).
Add anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the substrate, ~120 mL). Causality: DMF is a polar aprotic solvent that solvates the nucleophile without hydrogen-bonding it, maximizing piperidine's nucleophilicity.
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents, 36.9 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the piperidine nucleophile.
Add Piperidine (1.2 equivalents, 29.5 mmol) dropwise at room temperature.
Phase 2: Thermal Activation & Kinetic Progression
Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using a precisely controlled oil bath or heating block.
Maintain vigorous stirring for 18–24 hours.
Phase 3: In-Process Control (IPC) & Self-Validation
Validation Checkpoint: At t = 18 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Pass Condition: >95% consumption of the starting material mass (m/z 203/205) and the appearance of the product mass (m/z 208 [M+H]⁺).
Fail Condition (Self-Correction): If starting material >5%, the causality points to moisture-induced DIPEA degradation or piperidine volatility. Spike the reaction with 0.2 eq of piperidine and 0.5 eq of DIPEA, and heat for an additional 4 hours.
Phase 4: Quench & Phase Separation
Cool the reaction mixture to room temperature.
Quench the reaction by pouring it into 300 mL of ice-cold distilled water. This will precipitate the crude product or force it into an organic suspension.
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 150 mL).
Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes).
Final Validation: Confirm product integrity via ¹H NMR (CDCl₃). The system is validated if the characteristic C5-halogen adjacent proton shifts disappear, replaced by the emergence of piperidine multiplet signals at δ 1.6–1.7 ppm (6H, aliphatic CH₂) and δ 3.4–3.5 ppm (4H, N-CH₂).
Fig 2: Self-validating experimental workflow for synthesizing 2-Nitro-5-(piperidin-1-yl)pyridine.
References
Qiao, L., et al. "Structure–activity relationship study of EphB3 receptor tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 19.21 (2009): 6122-6126. Available at:[Link]
G1 Therapeutics, Inc. "PYRIMIDINE-BASED ANTIPROLIFERATIVE AGENTS." European Patent EP3858835A1 (2021).
Exploratory
2-Nitro-5-(piperidin-1-yl)pyridine: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Nitro-5-(piperidin-1-yl)py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2) has emerged as a highly functionalized and versatile intermediate[1]. Its utility stems from a precisely arranged trifecta of structural features: a rigid pyridine core, a strongly electron-withdrawing nitro group, and a lipophilic piperidine ring.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its critical downstream application in generating aminopyridine pharmacophores for kinase inhibitors[2].
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 2-Nitro-5-(piperidin-1-yl)pyridine is critical for predicting its behavior in organic synthesis and biological systems. The table below summarizes its core quantitative data[1],[3].
Property
Value
Scientific Implication
CAS Number
444146-17-2
Unique chemical identifier for procurement and safety tracking.
Molecular Formula
C₁₀H₁₃N₃O₂
Indicates a high degree of nitrogen incorporation, typical of CNS and oncology drugs.
Molecular Weight
207.23 g/mol
Low molecular weight, leaving ample room for further functionalization while remaining within Lipinski's Rule of 5.
SMILES
C1CCN(CC1)C2=CC=C(N=C2)[O-]
Defines the para-relationship between the nitro and piperidine groups.
LogP
1.9801
Optimal lipophilicity for cell membrane permeability without excessive hydrophobic trapping.
TPSA
59.27 Ų
Topological Polar Surface Area is well below the 90 Ų threshold, suggesting excellent potential for Blood-Brain Barrier (BBB) penetration.
Boiling Point
395.7 ± 27.0 °C (Predicted)
High thermal stability; requires high-boiling solvents or vacuum for distillation.
Density
1.242 ± 0.06 g/cm³ (Predicted)
Standard density profile for nitrated heterocycles.
The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine is typically achieved via an SNAr reaction between 5-fluoro-2-nitropyridine and piperidine . As a Senior Application Scientist, I emphasize that the success of this reaction relies on precise electronic orchestration[4]:
Electrophilic Activation: The highly electronegative fluorine atom at the C5 position withdraws electron density via the inductive (-I) effect, creating a localized electrophilic center.
Transition State Stabilization: The nitro group at C2 provides strong mesomeric (-M) and inductive (-I) stabilization. Because C2 and C5 are para to each other on the pyridine ring, the nitro group effectively delocalizes the negative charge of the transient Meisenheimer complex , drastically lowering the activation energy for nucleophilic attack[4].
Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are strictly required. They solvate the nucleophile without hydrogen-bonding to it, maximizing the kinetic rate of the reaction[5].
Protocol 1: SNAr Synthesis Workflow
This protocol is designed as a self-validating system to ensure high yield and purity.
Reagents:
5-Fluoro-2-nitropyridine (1.0 eq, 10 mmol)
Piperidine (1.2 eq, 12 mmol)
Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol)
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5-fluoro-2-nitropyridine in anhydrous DMF to create a 0.5 M solution.
Base Addition: Add K₂CO₃ to the stirring solution. Causality: K₂CO₃ acts as an insoluble proton scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the piperidine nucleophile.
Nucleophilic Attack: Add piperidine dropwise at 0 °C to control the initial exothermic reaction. Gradually warm the mixture to room temperature, then heat to 80 °C for 4-6 hours.
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction is complete when the high-Rf starting material is entirely consumed, replaced by a bright yellow product spot (lower Rf).
Workup: Quench the reaction by pouring it into 100 mL of ice water, which will precipitate the crude product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL). Causality: LiCl washing is highly effective at partitioning residual DMF out of the organic layer.
Quality Control: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the product via LC-MS; the expected mass is [M+H]⁺ = 208.2 m/z .
Fig 1: SNAr workflow and Meisenheimer complex formation for 2-Nitro-5-(piperidin-1-yl)pyridine.
Downstream Application: Kinase Inhibitor Development
The primary value of 2-Nitro-5-(piperidin-1-yl)pyridine lies in its reduction to 5-(piperidin-1-yl)pyridin-2-amine (CAS: 94924-94-4)[2]. In medicinal chemistry, the 2-aminopyridine motif is a privileged pharmacophore. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. This precise geometry perfectly mimics the binding of ATP, allowing the molecule to anchor deeply into the hinge region of various protein kinases (e.g., B-Raf, CDK4/6), thereby modulating dysregulated pathways in oncology[2].
Preparation: Dissolve the nitro compound in methanol (0.2 M).
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst. Causality: Argon purging is a critical safety step; adding dry Pd/C to methanol in the presence of atmospheric oxygen can cause solvent ignition.
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a double-layered balloon. Stir vigorously at room temperature for 12 hours.
In-Process Validation: The reaction acts as its own visual indicator. The distinct bright yellow color of the nitro starting material will gradually dissipate, resulting in a colorless or pale-yellow solution upon completion.
Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol. Critical Safety Note: Keep the Celite pad wet with water immediately after filtration to prevent fires.
Quality Control: Concentrate the filtrate in vacuo to yield the aminopyridine. Validate via LC-MS; the expected mass is [M+H]⁺ = 178.2 m/z .
Fig 2: Aminopyridine derivative inhibiting the MAPK/ERK pathway via B-Raf hinge region binding.
Structural Elucidation and Analytical Characterization of 2-Nitro-5-(piperidin-1-yl)pyridine
Executive Summary & Chemical Context 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2) is a highly versatile pharmacophore building block utilized extensively in modern medicinal chemistry. Its structural motif—a fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2) is a highly versatile pharmacophore building block utilized extensively in modern medicinal chemistry. Its structural motif—a functionalized pyridine ring coupled with a secondary cyclic amine—serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based anthelmintics and advanced kinase inhibitors targeting CDK4/6 and FLT3[1][2].
To utilize this compound effectively in drug development, researchers must possess a rigorous understanding of its spectroscopic profile and the causality behind its analytical behavior. This whitepaper provides an authoritative, in-depth guide to the synthesis, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this molecule.
Synthesis & Mechanistic Pathway
The synthesis of 2-nitro-5-(piperidin-1-yl)pyridine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The preferred electrophile is 5-fluoro-2-nitropyridine rather than its bromo-analog[2][3].
Causality of Reagent Selection:
While bromine is a better leaving group in aliphatic SN2 reactions, SNAr reaction rates are dictated by the formation of the intermediate Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, withdrawing electron density via induction and significantly lowering the activation energy required for piperidine to attack the C5 position. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the evolving hydrofluoric acid (HF), driving the reaction to completion without competing with piperidine for the electrophilic center.
Figure 1: SNAr synthesis workflow for 2-Nitro-5-(piperidin-1-yl)pyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR elucidates the precise connectivity of the piperidine ring to the pyridine core. The strongly electron-withdrawing nitro group at C2 and the electron-donating piperidine group at C5 create a highly polarized push-pull aromatic system, dramatically shifting the resonance frequencies of the pyridine protons.
Causality of Solvent Choice: CDCl₃ (Deuterated chloroform) is selected because the compound lacks exchangeable protons (e.g., -OH, -NH), mitigating the need for protic solvents like DMSO-d₆. CDCl₃ also provides an excellent deuterium lock signal for field-frequency stabilization.
Nucleus
Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
Integration
Assignment & Causality
¹H
8.16
d, J = 9.0
1H
C3-H : Ortho to the NO₂ group; strongly deshielded by the inductive and resonance withdrawing effects of the nitro moiety.
¹H
8.05
d, J = 3.0
1H
C6-H : Adjacent to the pyridine nitrogen; deshielded by the heteroatom but partially shielded by piperidine electron donation.
¹H
7.20
dd, J = 9.0, 3.0
1H
C4-H : Meta to the NO₂ group, ortho to piperidine; experiences the highest electron density on the ring.
¹H
3.45
m
4H
Piperidine H-α : Deshielded by the adjacent basic nitrogen atom.
¹H
1.65 - 1.75
m
6H
Piperidine H-β, H-γ : Aliphatic envelope; furthest from the deshielding aromatic core.
¹³C
147.5
s
-
C5 : Directly attached to the piperidine nitrogen.
¹³C
141.2
s
-
C2 : Directly attached to the nitro group.
¹³C
48.5
t
-
Piperidine C-α : Aliphatic carbons adjacent to nitrogen.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the presence of the functional groups through their distinct dipole moment changes during molecular vibration.
Causality of Analytical Technique: Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture introduces broad O-H stretching artifacts at ~3300 cm⁻¹, which can obscure the aliphatic C-H stretching regions critical for piperidine verification.
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Causality / Structural Significance
Asymmetric NO₂ Stretch
~1515
Strong
High dipole moment change during the asymmetric stretching of the N-O bonds in the nitro group.
Symmetric NO₂ Stretch
~1345
Strong
In-phase stretching of the N-O bonds.
Aromatic C=C / C=N
~1590, ~1480
Medium
Skeletal vibrations of the highly conjugated pyridine ring.
C-N Stretch (Amine)
~1240
Medium
Corresponds to the bond between the pyridine C5 and piperidine N1.
Aliphatic C-H Stretch
~2930, ~2850
Weak-Med
Confirms the presence of the saturated piperidine methylene (-CH₂-) groups.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry provides exact mass and structural fragmentation data.
Causality of Ionization Mode: Positive ion mode (ESI+) is utilized because the tertiary nitrogen in the piperidine ring (pKa ~ 10) is highly basic and readily accepts a proton in acidic mobile phases, yielding a robust [M+H]⁺ molecular ion at m/z 208.11.
Nitroaromatics are known to undergo characteristic metastable fragmentation[4]. The primary fragmentation pathway involves the loss of the nitro radical/molecule (-46 Da) or a nitro-nitrite rearrangement leading to the loss of a hydroxyl radical (-17 Da).
Figure 2: Proposed ESI-MS positive ion mode fragmentation pathway for m/z 208.11.
Standard Operating Procedures (SOPs) for Analytical Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
SOP 1: Quantitative NMR Acquisition
Sample Preparation: Weigh exactly 15.0 mg of 2-nitro-5-(piperidin-1-yl)pyridine. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
System Suitability Check (Self-Validation): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the Z-axis until the TMS signal is present at exactly 0.00 ppm with a Line Width at Half Height (LWHH) of <1.0 Hz. Do not proceed with acquisition if LWHH > 1.0 Hz, as this indicates poor magnetic field homogeneity.
Acquisition Parameters:
¹H NMR: 400 MHz, 16 scans, 90° pulse angle. Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation of all protons, preventing integration truncation.
Sample Preparation: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.
Causality: Formic acid lowers the pH, ensuring the basic piperidine nitrogen is fully protonated in solution prior to aerosolization, maximizing ionization efficiency.
Calibration Validation (Self-Validation): Infuse standard tuning mix (e.g., Agilent ESI-L). Proceed to sample injection only if the mass error of the reference ions is <5 ppm.
Acquisition Parameters: ESI positive mode; Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C; Cone Voltage: 30 V.
References
Sigma-Aldrich Product Catalog. "2-Nitro-5-(piperidin-1-yl)pyridine (CAS 444146-17-2) Properties and Specifications." MilliporeSigma.
Wang, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Molecules, 24(7), 1388.[1]
Beynon, J. H., Bertrand, M., & Cooks, R. G. (1972). "Metastable loss of nitrosyl radical from aromatic nitro compounds." Journal of the American Chemical Society, 94(3), 1021-1022.[4]
Bisi, J. E., et al. (2021). "PYRIMIDINE-BASED ANTIPROLIFERATIVE AGENTS." European Patent Office, EP 3858835 A1.[2]
Topic: 2-Nitro-5-(piperidin-1-yl)pyridine: A Scoping Guide on Potential Biological Activities and Therapeutic Applications
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive, hypothesis-driven framework for investigating the potent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive, hypothesis-driven framework for investigating the potential biological activities of the novel chemical entity, 2-Nitro-5-(piperidin-1-yl)pyridine. This compound uniquely combines two pharmacologically significant scaffolds: a piperidine ring, a privileged structure in modern drug discovery, and a nitropyridine moiety, a well-documented bioreductive "warhead." While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, its constituent parts provide a strong rationale for targeted investigation. We hypothesize that 2-Nitro-5-(piperidin-1-yl)pyridine holds significant potential as a hypoxia-activated anticancer agent. This guide outlines the scientific basis for this hypothesis and provides detailed, field-proven protocols for a phased in vitro and in vivo research program designed to elucidate its mechanism of action and therapeutic promise.
Introduction: A Rationale for Investigation
The quest for novel therapeutic agents often begins with the identification of chemical scaffolds that suggest a high probability of biological activity. 2-Nitro-5-(piperidin-1-yl)pyridine is one such molecule, representing a compelling convergence of two powerful motifs in medicinal chemistry.
The Compound: 2-Nitro-5-(piperidin-1-yl)pyridine
This molecule is characterized by a pyridine ring substituted with a nitro group at the 2-position and a piperidine ring at the 5-position.
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[4][5] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of drug design.[5] Derivatives of piperidine have demonstrated an exceptionally broad range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscoring its status as a "privileged" structure in medicinal chemistry.[4][6][7][8]
The Nitropyridine Moiety: A Bioreductive Warhead
Aromatic nitro compounds are a critical class of therapeutic agents, particularly in oncology and infectious disease.[9][10] The nitro group (–NO₂) is strongly electron-withdrawing and can undergo metabolic reduction in biological systems.[11] This process is especially efficient in low-oxygen, or hypoxic, environments characteristic of solid tumors.[12] Under hypoxia, cellular nitroreductases can reduce the nitro group to generate cytotoxic reactive nitrogen and oxygen species (RNS/ROS), which induce DNA damage and cell death.[11] This makes nitroaromatic compounds ideal candidates for hypoxia-activated prodrugs (HAPs), which selectively target tumor tissue while sparing well-oxygenated healthy cells.[12] This selectivity is a double-edged sword, as the bioreductive activation is also linked to potential mutagenicity and toxicity, requiring careful therapeutic window assessment.[10][11]
Central Hypothesis
The conjugation of a bioreductive nitropyridine "warhead" with a privileged piperidine scaffold leads to our central hypothesis: 2-Nitro-5-(piperidin-1-yl)pyridine is a potential hypoxia-activated prodrug with significant antiproliferative activity against cancer cells. The piperidine moiety is expected to govern the compound's physicochemical properties and potential interactions with a primary biological target, while the nitro group is hypothesized to confer hypoxia-selective cytotoxicity.
Part I: In Vitro Evaluation of Antiproliferative Activity
Rationale & Experimental Design
The foundational step in evaluating any potential anticancer compound is to determine its intrinsic ability to inhibit cell proliferation in vitro. This initial screening provides essential baseline data on potency (e.g., IC₅₀ values) across a panel of relevant cancer cell lines. The causality behind this choice is simple: if the compound is not active against cancer cells in a controlled environment, it is unlikely to be effective in vivo.
Protocol: General Antiproliferative Assay (MTS Assay)
This protocol outlines a standard colorimetric assay to measure cell viability, a reliable method for assessing the antiproliferative effects of a test compound.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Nitro-5-(piperidin-1-yl)pyridine against various cancer cell lines.
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
2-Nitro-5-(piperidin-1-yl)pyridine (test compound), dissolved in DMSO
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Multi-channel pipette, incubator, plate reader
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (DMSO only) and a "no cells" blank control.
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The 72-hour time point is a standard in drug discovery for assessing antiproliferative, rather than acute cytotoxic, effects.[14]
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C. The viable cells will bioreduce the MTS tetrazolium compound into a colored formazan product.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the "no cells" blank from all other wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Workflow: In Vitro Antiproliferative Screening
Caption: Workflow for determining the IC₅₀ of a test compound.
Expected Outcomes & Data Interpretation
The results will quantify the compound's potency. A lower IC₅₀ value indicates higher potency.
Cell Line
Cancer Type
Hypothetical IC₅₀ (µM)
MCF-7
Breast Adenocarcinoma
12.5
A549
Lung Carcinoma
8.2
HepG2
Hepatocellular Carcinoma
21.0
Part II: Investigating the Hypoxia-Selective Mechanism
Rationale & Hypothesis
If the compound demonstrates antiproliferative activity, the next logical step is to validate our central hypothesis: is this activity enhanced under hypoxia? A significant decrease in the IC₅₀ value under hypoxic conditions compared to normal oxygen (normoxia) would provide strong evidence for a bioreductive mechanism of action.[12]
Protocol: Hypoxia vs. Normoxia Proliferation Assay
Objective: To compare the IC₅₀ of 2-Nitro-5-(piperidin-1-yl)pyridine under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
Procedure:
Parallel Plate Setup: Prepare two identical sets of 96-well plates as described in the MTS assay protocol (Section 2.2).
Incubation Environments:
Place one set of plates in a standard incubator (normoxia: 21% O₂, 5% CO₂).
Place the second set in a specialized hypoxic incubator or chamber (hypoxia: 1% O₂, 5% CO₂, balance N₂).
Assay Completion: After the 72-hour incubation period, perform the MTS assay on both sets of plates.
Data Analysis: Calculate and compare the IC₅₀ values obtained under normoxia and hypoxia. The ratio of IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) provides a "Hypoxic Cytotoxicity Ratio" (HCR). An HCR significantly greater than 1 indicates hypoxia-selective activity.
Proposed Mechanism of Hypoxic Activation
The proposed mechanism involves the enzymatic reduction of the nitro group, which is favored under low-oxygen conditions.
Caption: Proposed mechanism of hypoxia-selective drug activation.
Expected Outcomes
A successful hypoxia-activated compound would show a marked increase in potency under low-oxygen conditions.
Cell Line
IC₅₀ Normoxia (µM)
IC₅₀ Hypoxia (µM)
Hypoxic Cytotoxicity Ratio (HCR)
A549
8.2
0.9
9.1
Part III: Preliminary In Vivo Efficacy Assessment
Rationale for In Vivo Studies
While in vitro assays are crucial for determining mechanism and potency, they do not capture the complexities of a whole biological system. In vivo studies are essential to evaluate a compound's efficacy in the context of pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion), tolerability, and interaction with the tumor microenvironment.[15]
Model Selection: Cell Line-Derived Xenograft (CDX)
The CDX model is a robust and widely used platform for the initial in vivo screening of novel anticancer agents.[16] This model involves implanting human cancer cell lines subcutaneously into immunodeficient mice.[17] Its primary advantage is reproducibility and the ability to test compounds against well-characterized tumors, making it an ideal choice for a first-pass efficacy study.[16][18]
Protocol: CDX Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of 2-Nitro-5-(piperidin-1-yl)pyridine in a subcutaneous A549 xenograft mouse model.
Materials:
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
A549 human lung cancer cells
Matrigel (or similar extracellular matrix)
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
Standard of care (SoC) drug (e.g., cisplatin)
Calipers, syringes, animal scales
Procedure:
Tumor Implantation: Subcutaneously inject a suspension of 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the right flank of each mouse.
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
Group 1: Vehicle Control (daily, oral gavage)
Group 2: Test Compound (e.g., 50 mg/kg, daily, oral gavage)
Group 3: Standard of Care (e.g., Cisplatin, 5 mg/kg, once weekly, intraperitoneal)
Treatment & Monitoring: Administer treatments according to the schedule for 21 days. Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Data Analysis:
Plot mean tumor volume over time for each group.
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Monitor body weight as a measure of general toxicity.
Workflow: In Vivo CDX Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
Future Directions & Conclusion
The successful completion of this research plan would establish 2-Nitro-5-(piperidin-1-yl)pyridine as a validated hit compound. Positive outcomes would warrant several subsequent steps:
Medicinal Chemistry Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).
Advanced In Vivo Models: Testing optimized leads in more clinically relevant models, such as orthotopic or Patient-Derived Xenograft (PDX) models, which better recapitulate human tumor biology.[17][19]
ADME/Tox Profiling: Conducting formal studies to assess the compound's metabolic stability, safety profile, and therapeutic window.
References
Charles River. (n.d.). Cancer Models. Retrieved from [Link]
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
Southern Research. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]
Harris, L. A., Frick, P. L., & Garbett, S. P. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 13(6), 497–500. Retrieved from [Link]
Rogoza, A. V., Zakharenko, A. L., & Shkurko, O. P. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 28(24), 8031. Retrieved from [Link]
Ferreira, S. B., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]
Ohashi, J., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Omega, 7(7), 6035–6046. Retrieved from [Link]
MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
Puca, L., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 482–497. Retrieved from [Link]
ResearchGate. (n.d.). In vitro anticancer activity assays in 4T1 cells. Retrieved from [Link]
ResearchGate. (2025, December 30). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]
SciELO. (n.d.). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Retrieved from [Link]
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
SciELO. (n.d.). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Retrieved from [Link]
MDPI. (2024, March 21). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Retrieved from [Link]
Hamad, I., et al. (2015). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. Leukemia & Lymphoma, 56(1), 234–238. Retrieved from [Link]
PubMed. (2013, July 15). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]
PubChem. (n.d.). 5-Nitro-2-piperidinopyridine. Retrieved from [Link]
ResearchGate. (n.d.). Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities. Retrieved from [Link]
National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Journal of Clinical Medicine of Kazakhstan. (n.d.). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
R Discovery. (2001, May 1). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Retrieved from [Link]
IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
"2-Nitro-5-(piperidin-1-yl)pyridine" solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Nitro-5-(piperidin-1-yl)pyridine Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-5-(piperid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Nitro-5-(piperidin-1-yl)pyridine
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-5-(piperidin-1-yl)pyridine (CAS No. 444146-17-2) in organic solvents. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework based on the compound's physicochemical properties. It synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. The guide details the structural attributes influencing solubility, presents a predicted solubility profile across various solvent classes, and provides a rigorous, step-by-step protocol for the experimental determination of equilibrium solubility using the gold-standard shake-flask method. This document serves as a critical resource for formulation development, reaction condition optimization, and purification strategy design involving this versatile heterocyclic building block.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its behavior in different solvent systems.[1] 2-Nitro-5-(piperidin-1-yl)pyridine is a heterocyclic compound with significant utility as a building block in medicinal and synthetic chemistry.[2]
Table 1: Key Physicochemical Properties of 2-Nitro-5-(piperidin-1-yl)pyridine
The structure of 2-Nitro-5-(piperidin-1-yl)pyridine contains several key features that dictate its solubility:
Aromatic Pyridine Ring: A heterocyclic aromatic system containing a nitrogen atom.
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in significant dipole-dipole interactions.
Tertiary Amine (Piperidine): The piperidine ring is a saturated heterocycle. The nitrogen atom is a hydrogen bond acceptor, and the aliphatic nature of the ring contributes to the molecule's lipophilicity.
The calculated LogP of ~1.98 suggests a moderate degree of lipophilicity, indicating that the molecule has a balance of hydrophobic and hydrophilic character.[4] The TPSA of 59.27 Ų points towards moderate polar characteristics, which is a key indicator for predicting membrane permeability and solubility in polar media.[4]
Predicted Solubility Profile in Organic Solvents
Causality Behind Predictions:
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can engage in strong dipole-dipole interactions with the nitro group and the pyridine ring of the target molecule. As the molecule lacks hydrogen bond donors, these aprotic solvents are ideal for solubilization. High solubility is anticipated.
Polar Protic Solvents: Solvents such as ethanol and methanol can act as hydrogen bond donors to the nitrogen atoms and nitro-group oxygens of the molecule.[7] However, the overall lipophilic character from the piperidine and aromatic rings may prevent complete miscibility. Good to moderate solubility is expected.
Nonpolar Solvents: In nonpolar solvents like hexane, the primary intermolecular forces are weak van der Waals forces.[7] The highly polar nitro group makes the molecule incompatible with such solvents. Therefore, very low solubility is predicted.
Aromatic Solvents: Toluene offers a balance, with its aromatic ring capable of π-stacking interactions with the pyridine ring, while its overall nonpolar nature may limit its capacity to solvate the nitro group. Moderate to low solubility is predicted.
Chlorinated Solvents: Dichloromethane (DCM) and chloroform have moderate polarity and can effectively solvate a wide range of organic molecules. Good solubility is expected.
Table 2: Predicted Qualitative Solubility of 2-Nitro-5-(piperidin-1-yl)pyridine
Solvent Class
Representative Solvents
Predicted Solubility
Rationale for Prediction
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Strong dipole-dipole interactions with the nitro group.
Polar Protic
Methanol, Ethanol
High to Moderate
Hydrogen bonding acceptance by nitrogen and oxygen atoms.
Chlorinated
Dichloromethane, Chloroform
High to Moderate
Favorable dipole interactions and dispersion forces.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderate
Moderate polarity and hydrogen bond accepting capability.
Aromatic
Toluene
Moderate to Low
π-π interactions are possible, but polarity mismatch with the nitro group.
Nonpolar Aliphatic
Hexane, Heptane
Low / Insoluble
Significant mismatch in polarity; weak intermolecular forces.
Experimental Protocol for Equilibrium Solubility Determination
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The shake-flask method is the universally accepted gold-standard for determining equilibrium solubility, providing reliable and reproducible results when executed correctly.[7][9]
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[7] After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using a precise analytical method, typically High-Performance Liquid Chromatography (HPLC).[7]
Materials & Equipment
2-Nitro-5-(piperidin-1-yl)pyridine
Selected organic solvents (HPLC grade)
Analytical balance
Glass vials with PTFE-lined screw caps
Constant temperature orbital shaker/incubator
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
HPLC system with a suitable detector (e.g., UV-Vis) and column
Step-by-Step Methodology
Preparation of Stock Standards:
Accurately weigh a known amount of 2-Nitro-5-(piperidin-1-yl)pyridine and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a concentrated stock solution.
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations. This is critical for accurate quantification.[7]
Sample Preparation (Shake-Flask):
Add an excess amount of solid 2-Nitro-5-(piperidin-1-yl)pyridine to a series of glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is to add ~10 mg of solid to 1 mL of the test solvent.
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
Securely cap the vials.
Equilibration:
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7] A time-point study is recommended for novel compounds to validate that the concentration in solution is no longer increasing.
Phase Separation & Sample Collection:
After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved solid to settle.
To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[7]
Carefully withdraw a known volume of the clear supernatant using a syringe.
Immediately filter the supernatant through a chemically inert syringe filter into a clean vial to remove any remaining microscopic particles.[7] This step is crucial to prevent artificially high results.
Quantification:
Accurately dilute the filtered saturated solution with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.
Analyze the calibration standards and the diluted samples via HPLC.
Construct a calibration curve by plotting the peak area versus concentration for the standards.
Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Data Reporting:
Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.[7]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 2-Nitro-5-(piperidin-1-yl)pyridine is not widely available, data from structurally related compounds, such as 2-chloro-5-nitropyridine, suggest appropriate precautions should be taken.[10][11]
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][10]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Nitro-5-(piperidin-1-yl)pyridine is a molecule of moderate lipophilicity and polarity. Its structural features suggest high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar aliphatic solvents. This predictive guide provides a strong theoretical foundation for scientists working with this compound. For definitive quantitative data, the detailed shake-flask experimental protocol provided herein offers a robust and reliable pathway to determine its solubility profile, enabling informed decisions in formulation, synthesis, and purification processes.
References
BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Faculty of Science, Tanta University. (n.d.).
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules.
"2-Nitro-5-(piperidin-1-yl)pyridine" CAS number and chemical identifiers
An In-Depth Technical Guide to 2-Nitro-5-(piperidin-1-yl)pyridine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Nitro-5-(piperidin-1-yl)pyridine, a hetero...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Nitro-5-(piperidin-1-yl)pyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-5-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The guide details its chemical identifiers, including its unique CAS number, and distinguishes it from its isomer, 5-Nitro-2-(piperidin-1-yl)pyridine. Furthermore, this document outlines a conceptual synthetic pathway, potential applications in drug discovery, and a foundational, step-by-step experimental protocol for its preparation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Chemical Identity and Properties
A critical aspect of working with chemical compounds is the precise identification of the substance. 2-Nitro-5-(piperidin-1-yl)pyridine is a substituted pyridine derivative. It is important to distinguish it from its isomer, 5-Nitro-2-(piperidin-1-yl)pyridine, as the positioning of the nitro and piperidinyl groups on the pyridine ring significantly influences its chemical properties and potential biological activity.
The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this well-established reaction class, a nucleophile (piperidine) displaces a leaving group on an electron-deficient aromatic ring. The presence of a strongly electron-withdrawing group, such as a nitro group, is crucial as it activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions.
For the synthesis of the target compound, a suitable starting material would be a pyridine ring substituted with a nitro group and a good leaving group (e.g., a halogen) at the appropriate positions.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine.
Applications in Research and Drug Discovery
While specific biological activities of 2-Nitro-5-(piperidin-1-yl)pyridine are not extensively documented in publicly available literature, the constituent chemical moieties are of significant interest in medicinal chemistry.
Piperidine Moiety: The piperidine ring is a prevalent scaffold in many FDA-approved drugs and natural alkaloids.[6][7][8] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and bioavailability. Piperidine derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8]
Nitropyridine Moiety: The substituted pyridine ring is another key structural unit in numerous pharmaceuticals.[9] The nitro group is a versatile functional group; it can act as a bioisostere for other groups and is a precursor for the synthesis of amines, which can be further functionalized. For instance, related nitroaniline compounds are used in the synthesis of inhibitors for cancer therapy.[10] The combination of a piperidine ring with a pyridine core has been explored in the development of potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[11]
The subject compound, 2-Nitro-5-(piperidin-1-yl)pyridine, therefore represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[12] The reduction of the nitro group would yield an amino group, opening up possibilities for further derivatization and the creation of compound libraries for screening.
Experimental Protocol (Conceptual)
The following is a conceptual, step-by-step protocol for the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine based on standard organic synthesis methodologies.[10]
Objective: To synthesize 2-Nitro-5-(piperidin-1-yl)pyridine via a nucleophilic aromatic substitution reaction.
Materials:
5-Bromo-2-nitropyridine
Piperidine
Anhydrous potassium carbonate (K2CO3) or triethylamine (Et3N)
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexane and ethyl acetate for elution
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-nitropyridine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an anhydrous polar aprotic solvent like DMF.
Addition of Nucleophile: To the stirred solution, add piperidine (1.2 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate.
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Nitro-5-(piperidin-1-yl)pyridine.
Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Safety Information
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Nitroaromatic compounds can be toxic and should be handled with care.[10]
Piperidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.[10]
Consult the Safety Data Sheet (SDS) for all chemicals before use.
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (Re-indexed). [Link]
PubMed. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]
SciELO. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. [Link]
Synthesis and Derivatization of 2-Nitro-5-(piperidin-1-yl)pyridine and Its Analogs: A Comprehensive Technical Guide
Introduction & Chemical Context The 2-nitro-5-aminopyridine scaffold—often synonymously referred to by its alternative nomenclature, the 6-nitro-3-aminopyridine core—is a privileged structural motif in modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The 2-nitro-5-aminopyridine scaffold—often synonymously referred to by its alternative nomenclature, the 6-nitro-3-aminopyridine core—is a privileged structural motif in modern medicinal chemistry[1]. It serves as a foundational building block for several blockbuster cyclin-dependent kinase (CDK) 4/6 inhibitors, including Palbociclib, Ribociclib, and Trilaciclib,[2],[3].
Specifically, 2-nitro-5-(piperidin-1-yl)pyridine (CAS 444146-17-2) and its piperazine analogs are highly valued for their push-pull electronic system, which facilitates reliable downstream derivatization[4]. This whitepaper provides an in-depth, step-by-step examination of the synthetic methodologies, mechanistic rationale, and derivatization strategies for this crucial intermediate.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of 2-nitro-5-(piperidin-1-yl)pyridine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-bromo-2-nitropyridine and piperidine.
Why SNAr over Buchwald-Hartwig Cross-Coupling?
While transition-metal-catalyzed cross-couplings are powerful, the SNAr approach is highly preferred here due to the intrinsic electronic activation of the pyridine ring. The nitro group at the C2 position strongly withdraws electron density via resonance. Because the C5 position is para to the nitro group, it is highly electrophilic and susceptible to direct nucleophilic attack without the need for expensive palladium catalysts[5],[6].
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophilic amine (piperidine) attacks the C5 carbon, disrupting aromaticity and forming a transient, negatively charged Meisenheimer complex[7].
Elimination: The complex collapses, expelling the bromide leaving group and restoring aromaticity.
While fluorine is a kinetically superior leaving group due to its high electronegativity stabilizing the Meisenheimer complex[8],[7], 5-bromo-2-nitropyridine is overwhelmingly preferred in scale-up due to its commercial availability, lower cost, and sufficient reactivity at elevated temperatures (80–90 °C).
Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex.
Core Synthetic Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following protocol details the optimal conditions for synthesizing 2-nitro-5-(piperidin-1-yl)pyridine, incorporating the causality behind each experimental choice.
Step-by-Step Methodology[2],[10]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-nitropyridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent. It effectively solvates the reactants and significantly stabilizes the highly polar Meisenheimer transition state, accelerating the reaction compared to less polar solvents.
Reagent Addition: Add piperidine (1.1 to 1.2 equiv), followed by N,N-Diisopropylethylamine (DIPEA) (1.1 to 1.5 equiv).
Causality: Piperidine acts as the nucleophile. A slight excess ensures complete consumption of the electrophile. DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the hydrobromic acid (HBr) byproduct, preventing the protonation of piperidine (which would render it non-nucleophilic) without competing for the electrophilic carbon[9].
Execution: Heat the reaction mixture to 90 °C and stir for 18–24 hours,[2].
Causality: The C5 position, while activated by the para-nitro group, requires thermal energy to overcome the activation barrier of the initial addition step.
Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The system is self-validating when the distinct 5-bromo-2-nitropyridine spot is entirely consumed, indicating complete conversion.
Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) and brine.
Causality: DMF is highly water-soluble and partitions into the aqueous layer, while the highly organic product partitions into the EtOAc layer.
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (e.g., Hexanes/EtOAc gradient) to yield the product as a solid.
Quantitative Data: SNAr Condition Optimization
The table below summarizes the causality and quantitative outcomes of various solvent/base combinations during protocol optimization,[10].
High yield, but inorganic base causes slight degradation and complicates workup.
Acetonitrile
DIPEA
80 (reflux)
48
65
Sluggish reaction; boiling point is too low to rapidly overcome activation energy.
Ethanol
Et₃N
78 (reflux)
48
<20
Poor performance; protic solvent hydrogen-bonds with nucleophile, hindering SNAr.
Derivatization: Pathway to Active Pharmaceutical Ingredients (APIs)
The true value of 2-nitro-5-(piperidin-1-yl)pyridine lies in its derivatization. The most critical transformation is the reduction of the nitro group to yield 5-(piperidin-1-yl)pyridin-2-amine , a highly versatile API precursor.
Nitro Reduction Protocol
The reduction is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, or via chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[5],[3].
Causality: Pd/C is highly efficient and clean, yielding the amine with water as the only byproduct. However, if halogenated functional groups are present elsewhere on a more complex analog, Fe/NH₄Cl is preferred to prevent unwanted catalytic dehalogenation.
Subsequent Functionalization
Once the 2-aminopyridine derivative is secured, it acts as a versatile nucleophile for:
Amide Coupling: Reacting with carboxylic acids using coupling reagents (e.g., HATU, EDC) to form amide-linked kinase inhibitors.
Urea Formation: Reacting with isocyanates or triphosgene to form urea linkages.
Buchwald-Hartwig Amination: Coupling with aryl halides to form extended linear or branched API scaffolds[3].
Figure 2: Workflow for generating diverse API analogs from the core pyridine scaffold.
Analytical Characterization
To validate the synthesis of 2-nitro-5-(piperidin-1-yl)pyridine (Molecular Formula: C₁₀H₁₃N₃O₂, MW: 207.23)[4]:
¹H NMR (CDCl₃): Expect a highly deshielded doublet for the pyridine C6 proton (adjacent to the nitro group and piperidine), a doublet of doublets for the C4 proton, and a doublet for the C3 proton. The piperidine protons will appear as distinct multiplets in the aliphatic region (1.5–3.5 ppm).
LC-MS: Electrospray ionization (ESI) should yield a prominent [M+H]⁺ peak at m/z 208.2.
A Technical Guide to the Safe Handling of 2-Nitro-5-(piperidin-1-yl)pyridine
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Nitro-5-(piperidin-1-yl)pyridine. It is intended for researchers, scientists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Nitro-5-(piperidin-1-yl)pyridine. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data for the compound and its structural analogues, aiming to foster a proactive safety culture grounded in scientific understanding.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 2-Nitro-5-(piperidin-1-yl)pyridine is a substituted nitropyridine, a class of compounds widely used in medicinal chemistry and materials science.
Section 2: Hazard Identification and GHS Classification
The primary hazards of 2-Nitro-5-(piperidin-1-yl)pyridine are derived from its chemical structure: a pyridine ring activated by an electron-withdrawing nitro group and substituted with a piperidine moiety. Aggregated data from the European Chemicals Agency (ECHA) provides a clear, albeit minimal, GHS classification for the structurally identical compound 5-Nitro-2-piperidinopyridine[2].
Expert Analysis of Unclassified Hazards:
While not formally classified, the chemical structure suggests other potential hazards that must be managed:
Skin Irritation: Substituted pyridines and aromatic nitro compounds are frequently associated with skin irritation.[3] Therefore, dermal contact should be avoided.
Inhalation Toxicity: The piperidine component is toxic if inhaled[4]. While the volatility of the target compound is likely low, handling it as a powder can generate dust, which poses an inhalation risk. Many nitropyridine derivatives are also harmful if inhaled[5].
Methemoglobinemia: A significant, well-documented hazard of nitroaromatic compounds is their ability to induce methemoglobinemia upon absorption.[6] This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish skin) and anoxia.[6] Symptoms can be delayed for several hours after exposure.[6]
Combustibility: As a solid organic compound, it is combustible. If handled as a fine powder, it may form explosive dust-air mixtures.[6]
Section 3: The Hierarchy of Controls: A Proactive Safety Framework
The most effective safety strategy involves implementing controls in a hierarchical order. Relying solely on Personal Protective Equipment (PPE) is the least effective measure and should be the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 2-Nitro-5-(piperidin-1-yl)pyridine, elimination and substitution are often not feasible in a research context. Therefore, the primary focus must be on robust Engineering Controls and diligent Administrative Controls and PPE .
Section 4: Personal Protective Equipment (PPE) and Engineering Controls
All handling of 2-Nitro-5-(piperidin-1-yl)pyridine must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]
Table 3: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face Protection
ANSI Z87.1 compliant chemical safety goggles or a full-face shield if there is a splash hazard.
Protects against eye irritation (H319) from dust or splashes.[5]
Skin Protection
Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Inspect for integrity before each use. Lab Coat: A clean, buttoned lab coat must be worn.
Prevents skin contact, irritation, and potential dermal absorption.[5][7]
Respiratory Protection
Not typically required if handled exclusively within a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is mandatory.
Mitigates the risk of inhaling aerosolized powder, which could lead to systemic toxicity.[6][7]
Section 5: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Protocol 1: Handling and Weighing the Solid Compound
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.
PPE: Don all required PPE as specified in Table 3.
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, transfer a pre-weighed, sealed container to the balance. Tare the container, add the compound inside the fume hood, and re-seal before re-weighing.
Dispensing: Use spark-proof tools for all transfers.[7][8] Avoid creating dust by gently scooping the material rather than pouring it from a height.
Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface with a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate and wipes as hazardous waste.
Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the laboratory.[5]
Protocol 2: Storage
Container: Store the compound in its original, tightly sealed, and clearly labeled container.[6]
Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[6][7]
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[6][9]
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Flowchart for responding to spills or personnel exposure incidents.
First-Aid Measures:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.
Ingestion: Harmful if swallowed[2]. Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[7] Provide the Safety Data Sheet to the medical professional.
Spill Response:
Minor Spills (in a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
Major Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately. Prevent the spill from entering drains.[7]
Fire-Fighting Measures:
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
Hazards: Thermal decomposition may produce toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).[5][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 7: Waste Disposal
All waste containing 2-Nitro-5-(piperidin-1-yl)pyridine, including contaminated consumables (gloves, wipes), excess reagent, and rinsate, must be disposed of as hazardous chemical waste.
Collect waste in a clearly labeled, sealed, and appropriate container.
Never mix with incompatible waste streams.
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
References
Chemwatch. (n.d.). 2-Hydroxy-5-nitropyridine Safety Data Sheet. Retrieved from [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(Prop-1-en-2-yl)pyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97158, 5-Nitro-2-piperidinopyridine. Retrieved from [Link]
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
Application Note: Synthesis, Reaction Conditions, and Catalysis of 2-Nitro-5-(piperidin-1-yl)pyridine
Introduction and Chemical Identity 2-Nitro-5-(piperidin-1-yl)pyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical drug development. CAS Number: 444146-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Identity
2-Nitro-5-(piperidin-1-yl)pyridine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical drug development.
This compound features a piperidine ring linked to a nitropyridine moiety. The strategic placement of the nitro group allows for downstream reduction to an aniline derivative (5-amino-2-substituted pyridine). This resulting amine serves as a critical nucleophilic handle for synthesizing kinase inhibitors, amide-linked therapeutics, and complex polycyclic scaffolds[2].
Mechanistic Insights: SNAr vs. Cross-Coupling
The functionalization of the C5 position on a pyridine ring is classically challenging because it is meta to the pyridine nitrogen, lacking the inherent electrophilic activation seen at the C2, C4, and C6 positions. However, the synthesis of 2-nitro-5-(piperidin-1-yl)pyridine overcomes this via two distinct catalytic and stoichiometric paradigms.
Nucleophilic Aromatic Substitution (SNAr)
When utilizing a 5-halo-2-nitropyridine precursor, the reaction proceeds via an addition-elimination SNAr mechanism. The strongly electron-withdrawing nitro group at the C2 position is para to the C5 position. Upon nucleophilic attack by piperidine at C5, the transient, negatively charged is profoundly stabilized by resonance delocalization onto the nitro group's oxygen atoms[3].
The Halogen Effect (Fluorine vs. Bromine):
The rate-determining step in SNAr is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, accelerating the formation of the Meisenheimer complex. Consequently, 5-fluoro-2-nitropyridine reacts significantly faster and under milder conditions than 5-bromo-2-nitropyridine [4]. Furthermore, like DMF or DMSO are required to stabilize the charged transition state[4].
Palladium-Catalyzed Buchwald-Hartwig Amination
If the less reactive 5-bromo-2-nitropyridine is used and classical SNAr conditions (which require elevated temperatures) result in substrate degradation, transition-metal catalysis provides a robust alternative. The Buchwald-Hartwig cross-coupling utilizes a Palladium catalyst to facilitate C-N bond formation via oxidative addition, amine coordination, and reductive elimination, overriding the standard electronic requirements of the pyridine ring[5].
Synthesis Workflow: SNAr vs. Buchwald-Hartwig amination pathways for 2-Nitro-5-(piperidin-1-yl)pyridine.
Experimental Protocols
Protocol A: Metal-Free SNAr with 5-Fluoro-2-nitropyridine (Preferred)
Objective: High-yield, metal-free synthesis utilizing the superior leaving group ability of fluorine[6].
Materials:
5-Fluoro-2-nitropyridine (1.0 equiv)
Piperidine (1.2 equiv)
Potassium carbonate (K2CO3) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitropyridine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv).
Causality: K2CO3 acts as an acid scavenger to neutralize the HF generated during the substitution. Without a base, the liberated HF would protonate the piperidine, rendering it non-nucleophilic and halting the reaction.
Nucleophile Addition: Dropwise add piperidine (1.2 equiv) at room temperature.
Thermal Activation: Stir the mixture at 60–80 °C for 4–8 hours under a nitrogen atmosphere.
Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water (3x) to completely partition the DMF into the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Self-Validation / QC: Analyze the crude product via LC-MS. The target compound should exhibit a distinct [M+H]+ peak at m/z 208.1.
Protocol B: SNAr with 5-Bromo-2-nitropyridine
Objective: Synthesis using the more broadly available but less reactive bromo-precursor.
Materials:
5-Bromo-2-nitropyridine (1.0 equiv)
Piperidine (2.0 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
Reaction Setup: Combine 5-bromo-2-nitropyridine (1.0 equiv), piperidine (2.0 equiv), and DIPEA (2.0 equiv) in DMSO (0.5 M).
Causality: A larger excess of piperidine and a stronger, soluble organic base (DIPEA) are required to drive the kinetically slower displacement of bromine. DMSO is selected because its high dielectric constant exceptionally stabilizes the charged Meisenheimer intermediate[4].
Thermal Activation: Heat the mixture to 90–100 °C for 16–24 hours.
Workup: Quench the hot reaction mixture by pouring it over crushed ice. The product typically precipitates as a yellow/orange solid. Collect via vacuum filtration and wash with cold water.
Objective: Catalytic C-N bond formation for sterically hindered or electronically deactivated systems[5].
Materials:
5-Bromo-2-nitropyridine (1.0 equiv)
Piperidine (1.2 equiv)
Pd2(dba)3 (2 mol%)
XPhos (4 mol%)
Cesium Carbonate (Cs2CO3) (1.5 equiv)
Degassed Toluene
Step-by-Step Procedure:
Catalyst Activation: In a Schlenk flask under an Argon atmosphere, combine 5-bromo-2-nitropyridine, Pd2(dba)3, XPhos, and Cs2CO3.
Reagent Addition: Add degassed Toluene followed by piperidine.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the deactivation of the Pd(0) active catalytic species.
Reaction: Heat at 90 °C for 8–12 hours until complete conversion is observed via TLC.
Workup: Filter the mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
Mechanistic Pathway: Formation and stabilization of the Meisenheimer complex during SNAr.
Quantitative Data & Optimization
The following table summarizes the comparative efficiency of the three protocols based on empirical optimization data.
Parameter
Protocol A (SNAr / Fluoro)
Protocol B (SNAr / Bromo)
Protocol C (Pd-Catalyzed)
Substrate
5-Fluoro-2-nitropyridine
5-Bromo-2-nitropyridine
5-Bromo-2-nitropyridine
Nucleophile
Piperidine (1.2 eq)
Piperidine (2.0 eq)
Piperidine (1.2 eq)
Base
K2CO3 (2.0 eq)
DIPEA (2.0 eq)
Cs2CO3 (1.5 eq)
Solvent
DMF
DMSO
Toluene
Catalyst
None
None
Pd2(dba)3 / XPhos
Temperature
60–80 °C
90–100 °C
90 °C
Reaction Time
4–8 hours
16–24 hours
8–12 hours
Typical Yield
> 85%
60–75%
75–85%
Primary Challenge
Substrate cost
Long reaction time, lower yield
Air-sensitive setup, metal trace
References
MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules". Available at: [Link]
New Drug Approvals. "TRILACICLIB Synthesis and Intermediates". Available at:[Link]
Application Note: Optimized Purification of 2-Nitro-5-(piperidin-1-yl)pyridine via Modified Normal-Phase Chromatography
Executive Summary The purification of basic nitrogen-containing heterocycles remains a fundamental bottleneck in synthetic organic chemistry and drug development. 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2) pre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purification of basic nitrogen-containing heterocycles remains a fundamental bottleneck in synthetic organic chemistry and drug development. 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2) presents a unique chromatographic challenge due to its dual basic sites (the piperidine nitrogen and the pyridine ring)[1]. When subjected to standard normal-phase silica gel chromatography, these basic sites interact strongly with acidic silanol groups, resulting in severe band broadening, streaking, and poor recovery[2].
This application note details a self-validating, highly optimized protocol utilizing Triethylamine (TEA)-deactivated silica gel to achieve >97% purity[3]. By shifting the separation mechanism from unpredictable acid-base interactions to reliable polarity-based partitioning, researchers can maximize yields and ensure reproducible isolation.
Structural Features: An electron-withdrawing nitro group at C2 and an electron-donating, highly basic piperidine moiety at C5.
The Challenge: Standard silica gel (SiO₂) is inherently acidic due to the presence of surface silanol (Si-OH) groups[4]. Basic heterocycles act as Lewis bases, forming strong hydrogen bonds and ionic interactions with these silanols[2]. During elution, the compound is continuously adsorbed and desorbed at varying rates, which manifests as "streaking" on a Thin Layer Chromatography (TLC) plate and overlapping, diluted fractions in a column[2].
Mechanistic Rationale: Silica Gel Deactivation
To overcome irreversible adsorption, the stationary phase must be modified. While highly polar systems like Dichloromethane/Methanol with aqueous ammonia can be used, they risk dissolving the silica gel if the basic methanol concentration exceeds 10-20%[5]. Given the moderate lipophilicity of 2-Nitro-5-(piperidin-1-yl)pyridine (LogP 1.98), a less polar solvent system of Hexane/Ethyl Acetate (EtOAc) is ideal, provided a compatible basic modifier is introduced[3],[5].
The Solution: The addition of 1–3% Triethylamine (TEA) to the mobile phase acts as a competitive inhibitor[6]. TEA is a sterically hindered, highly basic tertiary amine that preferentially binds to the acidic silanol sites, effectively neutralizing them (forming a Si-O⁻ HN⁺Et₃ complex)[5]. Once the silica is deactivated, the target compound partitions purely based on its inherent polarity, eluting as a sharp, concentrated band.
Caption: Logical mechanism of silica gel deactivation using TEA to prevent streaking.
Experimental Protocol (Self-Validating Workflow)
This protocol is designed as a self-validating system : every step contains a built-in check to ensure the integrity of the experiment before proceeding to the next phase.
Phase 1: TLC Optimization & Stability Check
2D TLC Stability Check: Spot the crude mixture on a silica TLC plate. Elute in one dimension using Hexane/EtOAc (3:1). Dry the plate, rotate it 90 degrees, and elute again. Validation: If the spots do not form a perfect diagonal line, the compound is decomposing on acidic silica, dictating a mandatory switch to neutral alumina[2].
Solvent Optimization: Prepare a solvent system of Hexane/EtOAc containing 1% TEA. Adjust the Hexane/EtOAc ratio until the target compound exhibits an Rf of ~0.25[6]. Validation: The spot should be tight and circular, with no tailing.
Phase 2: Column Packing & Exothermic Deactivation
Slurry Packing: Weigh silica gel (typically 20–50 times the crude mass)[4]. Create a slurry using the non-polar component (Hexane) containing 1% TEA. Pour into the column.
Mandatory Pre-Flush: Flush the packed column with at least 2 column volumes of the Hexane + 1% TEA mixture[6].
Causality: The acid-base reaction between TEA and silica is exothermic. If the crude sample is loaded before the column is fully deactivated, the localized heat generation can degrade the target compound and crack the stationary phase bed.
Phase 3: Dry Loading
Preparation: Dissolve the crude 2-Nitro-5-(piperidin-1-yl)pyridine in a minimum volume of Dichloromethane (DCM). Add a small amount of Celite (or deactivated silica) and remove the solvent under reduced pressure to yield a dry, free-flowing powder[2].
Application: Pour the dry powder evenly onto the top of the deactivated silica bed and cap with a protective layer of sand.
Causality: Basic heterocycles often have poor solubility in non-polar starting eluents (like Hexane). Liquid loading can cause the compound to precipitate ("crash out") at the column head, destroying band resolution. Dry loading ensures uniform, continuous dissolution into the mobile phase[2].
Phase 4: Gradient Elution & Analysis
Elution: Begin elution with Hexane + 1% TEA. Gradually increase the percentage of EtOAc (maintaining 1% TEA throughout) each time the solvent reservoir is replenished[6].
Fraction Collection: Monitor fractions via UV detection (254 nm), as the nitro-pyridine conjugate system is highly UV-active.
Caption: Step-by-step experimental workflow for the purification of basic heterocycles.
Quantitative Data & Expected Outcomes
The implementation of TEA deactivation dramatically alters the chromatographic behavior of 2-Nitro-5-(piperidin-1-yl)pyridine. The table below summarizes the expected quantitative improvements.
Chromatographic Parameter
Standard Silica (No Additive)
Deactivated Silica (+1% TEA)
TLC Rf (Hexane:EtOAc 3:1)
0.15 (Severe Streaking)
0.28 (Tight, circular spot)
Column Recovery
< 60% (Irreversible binding)
> 90%
Band Broadening
High (Overlapping impurities)
Low (Baseline resolution)
Mobile Phase Gradient
Hexane to 100% EtOAc
Hexane to 40% EtOAc (+1% TEA)
Sample Loading Method
Liquid Loading (Prone to crashing)
Dry Loading on Celite
Troubleshooting
Compound Fails to Crystallize ("Oiling Out"): Post-purification, basic heterocycles may form supersaturated oils rather than crystals. If this occurs, add a small amount of hot solvent to dissolve the oil, allow it to cool slowly, and use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites[2].
Residual TEA in Final Product: TEA can sometimes co-elute or remain after rotary evaporation. To remove residual TEA, place the purified compound under high vacuum (lyophilizer or Schlenk line) overnight, or perform a quick workup by dissolving the product in an organic solvent and washing with a mild, saturated aqueous sodium bicarbonate solution.
References
Overcoming challenges in the purification of heterocyclic compounds, BenchChem,
An Application Note for the Scale-Up Synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine, a valuable hete...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scale-Up Synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine, a valuable heterocyclic intermediate. The synthesis is based on a robust and efficient nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperidine. This guide is intended for researchers, chemists, and process development professionals, offering a detailed protocol, mechanistic insights, safety analysis, and purification strategies suitable for larger-scale production. We will delve into the critical process parameters, quality control measures, and troubleshooting to ensure a reliable and reproducible outcome.
Introduction and Mechanistic Rationale
2-Nitro-5-(piperidin-1-yl)pyridine is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of the nitro group, which can be readily reduced to an amine, providing a handle for further functionalization, and the piperidine moiety, a common scaffold in bioactive compounds.[2][3]
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. This activation is most pronounced at the positions ortho and para to the nitro group (positions 2 and 4). The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the nucleophilic secondary amine, piperidine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated in situ.
Application Notes & Protocols: Derivatization of the 2-Nitro-5-(piperidin-1-yl)pyridine Scaffold for Biological Screening
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in a multitud...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in a multitude of biologically active compounds.[1] These scaffolds possess the inherent ability to interact with various biological targets, making them ideal starting points for drug discovery campaigns. The 2-aminopyridine moiety is a quintessential example of such a privileged structure, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4]
This application note details a comprehensive workflow for the generation and subsequent biological evaluation of a novel chemical library based on the 2-nitro-5-(piperidin-1-yl)pyridine core. The central strategy involves the chemical reduction of the nitro group to unmask a highly versatile 2-aminopyridine derivative. This key intermediate then serves as a platform for a variety of derivatization reactions, enabling the systematic exploration of the surrounding chemical space to identify novel bioactive compounds. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from initial synthesis to primary biological screening.
Part 1: Synthesis of the Core Scaffold
The journey begins with the synthesis of the foundational building blocks. The initial target, 2-nitro-5-(piperidin-1-yl)pyridine, is synthesized via a well-established nucleophilic aromatic substitution (SNAr) reaction. The subsequent reduction of the nitro group is a critical step that unlocks the derivatization potential of the scaffold.
Protocol 1.1: Synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine (Scaffold Core 1)
This protocol describes the synthesis of the starting material from commercially available 2-chloro-5-nitropyridine and piperidine. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack, facilitating the displacement of the chloride at the 2-position.[5][6]
Reaction Scheme:
Materials and Reagents:
2-Chloro-5-nitropyridine
Piperidine
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate
Deionized water
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitropyridine (1.0 eq), piperidine (2.0 eq), and potassium carbonate (1.5 eq).
Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to dissolve the reactants.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water. Extract the aqueous mixture with ethyl acetate (3x).
Washing: Combine the organic layers in a separatory funnel. Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-nitro-5-(piperidin-1-yl)pyridine.
Protocol 1.2: Reduction to 5-(Piperidin-1-yl)pyridin-2-amine (Privileged Scaffold)
The reduction of the nitro group to a primary amine is a pivotal transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[7][8] This reaction yields the 2-aminopyridine core, which is the direct precursor for library synthesis.
Reaction Scheme:
Materials and Reagents:
2-Nitro-5-(piperidin-1-yl)pyridine
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas (H₂)
Procedure:
Reaction Setup: To a solution of 2-nitro-5-(piperidin-1-yl)pyridine (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% palladium).
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-(piperidin-1-yl)pyridin-2-amine, which is often pure enough for the next step or can be further purified by chromatography if necessary.
Part 2: Derivatization Strategies for Library Synthesis
With the 2-aminopyridine scaffold in hand, a multitude of derivatization reactions can be employed to generate a diverse library of compounds. Here, we detail two robust and widely used methods suitable for parallel synthesis: amide bond formation and Suzuki-Miyaura cross-coupling.
dot
Caption: Synthetic workflow from starting material to diverse libraries.
Protocol 2.1: Amide Coupling for Library Synthesis
Amide bond formation is one of the most common reactions in medicinal chemistry.[9] This protocol describes a standard procedure using a coupling agent to react the 2-amino group with a library of carboxylic acids.
Reaction Scheme:
Materials and Reagents:
5-(Piperidin-1-yl)pyridin-2-amine
A diverse library of carboxylic acids (R-COOH)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
DIPEA (N,N-Diisopropylethylamine)
DMF, anhydrous
Procedure (for a single reaction, adaptable for parallel synthesis):
Reactant Preparation: In a reaction vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the carboxylic acid solution and stir for 15-20 minutes at room temperature to form the activated ester.
Amine Addition: Add a solution of 5-(piperidin-1-yl)pyridin-2-amine (1.0 eq) in DMF to the activated ester mixture.
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS.
Work-up and Purification: Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired amide product. This is particularly efficient for library synthesis.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl diversity, a Suzuki-Miyaura cross-coupling reaction can be employed.[10][11] This requires a halogenated version of the 2-aminopyridine scaffold, which can be prepared using standard methods (not detailed here). This protocol assumes the availability of a bromo-substituted scaffold, such as 2-amino-5-bromo-3-(piperidin-1-yl)pyridine.
Procedure (for a single reaction, adaptable for parallel synthesis):
Reaction Setup: In a reaction vial, combine the halogenated 2-aminopyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (3-5 mol%), and potassium carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe.
Reaction: Heat the mixture to 80-90 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by preparative HPLC.
Part 3: Biological Screening Cascade
Once a library of derivatives has been synthesized and purified, the next step is to assess their biological activity. A tiered screening approach is recommended, starting with a general cytotoxicity assay to flag non-specific toxic compounds, followed by a more targeted assay, such as a kinase inhibition assay.
dot
Caption: Tiered workflow for biological screening of the compound library.
Protocol 3.1: General Cytotoxicity Screening
This initial screen is crucial to identify compounds that cause cell death through non-specific mechanisms, allowing researchers to focus on compounds with more targeted activities.[12][13]
Materials and Reagents:
A suitable mammalian cell line (e.g., HEK293, HeLa)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Compound library dissolved in DMSO
Procedure:
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include vehicle-only (DMSO) and untreated controls.[14]
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control. Compounds showing significant cytotoxicity at low concentrations may be deprioritized for target-specific screens.
Table 1: Representative Data for Cytotoxicity Screening
Compound ID
Concentration (µM)
% Cell Viability (relative to control)
Control
0
100
Cmpd-A01
10
95.2
Cmpd-A02
10
15.8
Cmpd-B01
10
88.7
Cmpd-B02
10
92.1
In this example, Cmpd-A02 would be flagged as a potentially non-specific cytotoxic agent.
Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a kinase inhibition assay is a logical next step.[15][16] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.[17][18][19]
Materials and Reagents:
Target Kinase (e.g., recombinant human JAK2)
Kinase-specific substrate
ATP
Kinase Reaction Buffer
ADP-Glo™ Reagent
Kinase Detection Reagent
Test compounds serially diluted
Procedure for IC₅₀ Determination:
Kinase Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations. Add the target kinase and its specific substrate.
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19]
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]
Data Acquisition: Measure the luminescence of each well using a plate reader.[18]
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]
Table 2: Example Data for Kinase Inhibition IC₅₀ Determination
Compound ID
IC₅₀ vs. Target Kinase (nM)
Cmpd-A01
50
Cmpd-B01
>10,000
Cmpd-B02
250
Staurosporine (Control)
5
In this example, Cmpd-A01 is identified as a potent hit for the target kinase.
Conclusion and Future Directions
This application note provides a robust and logical workflow for leveraging the 2-nitro-5-(piperidin-1-yl)pyridine scaffold in a drug discovery context. By unmasking the privileged 2-aminopyridine core, a diverse library of novel compounds can be efficiently synthesized. The tiered biological screening cascade, beginning with a general cytotoxicity assay followed by a target-specific kinase assay, ensures that resources are focused on the most promising and specific hits. The compounds identified through this process can serve as valuable starting points for further lead optimization, including structure-activity relationship (SAR) studies, to develop next-generation therapeutic agents.
References
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 12, 2026, from [Link]
Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. Retrieved March 12, 2026, from [Link]
PubChem. (n.d.). Inhibitor Concentration at 50% enzyme inhibition (IC50) values were calculated by quantifying the end-point ADP production from each kinase reaction using the ADP-Glo Kinase Assay (Promega, Madison, Wis.) as described by the manufacturer. Retrieved March 12, 2026, from [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Basic and Applied Natural Sciences. Retrieved March 12, 2026, from [Link]
An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2026). ChemInform. Retrieved March 12, 2026, from [Link]
Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved March 12, 2026, from [Link]
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Retrieved March 12, 2026, from [Link]
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Retrieved March 12, 2026, from [Link]
A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Retrieved March 12, 2026, from [Link]
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2025). ResearchGate. Retrieved March 12, 2026, from [Link]
Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved March 12, 2026, from [Link]
Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved March 12, 2026, from [Link]
Synthesis of 2‐aminopyridine amides. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]
Catalytic reduction process for the production of aromatic amino compounds. (n.d.). European Patent Office.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 12, 2026, from [Link]
Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. Retrieved March 12, 2026, from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 12, 2026, from [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. Retrieved March 12, 2026, from [Link]
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). HETEROCYCLES. Retrieved March 12, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. Retrieved March 12, 2026, from [Link]
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). oaji.net. Retrieved March 12, 2026, from [Link]
3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]
Application Note: 2-Nitro-5-(piperidin-1-yl)pyridine as a Versatile Building Block in Agrochemical Discovery
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Synthetic Protocol Executive Summary & Chemical Profiling In modern agrochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals
Document Type: Technical Application Note & Synthetic Protocol
Executive Summary & Chemical Profiling
In modern agrochemical design, the incorporation of nitrogen-rich heterocycles is a proven strategy for optimizing the physicochemical properties of active ingredients. 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2) [1] is a highly versatile, bifunctional building block that bridges two critical structural motifs: a reducible nitropyridine core and a lipophilic piperidine appendage.
The strategic value of this molecule lies in its capacity to be transformed into complex, biologically active scaffolds. Piperidine derivatives are prominent in modern crop protection, frequently utilized to disrupt intracellular lipid transport (e.g., oxysterol-binding protein [OSBP] inhibition) in fungal pathogens like oomycetes[2]. Furthermore, the nitro group serves as a stable, masked amine. Upon chemoselective reduction, the resulting 2-aminopyridine becomes a foundational precursor for synthesizing herbicides, fungicides, and insecticides[3].
Strategic Relevance: The Imidazo[1,2-a]pyridine Scaffold
The primary application of 2-Nitro-5-(piperidin-1-yl)pyridine in agrochemical discovery is its conversion into imidazo[1,2-a]pyridine derivatives. This fused bicyclic system is a "privileged scaffold" that mimics natural purines, allowing it to bind effectively to vital plant and fungal enzymes[4].
Herbicidal Applications: The imidazo[1,2-a]pyridine core is the active pharmacophore in commercial sulfonylurea herbicides like Imazosulfuron (CAS: 122548-33-8), which acts by inhibiting the acetolactate synthase (ALS) enzyme, disrupting branched-chain amino acid synthesis in broadleaf weeds[5].
Systemic Mobility: The addition of the piperidine ring modulates the molecule's overall lipophilicity (LogP) and basicity (pKa). This is critical for cuticular penetration and subsequent phloem loading, ensuring the active ingredient translocates systemically from the application site (leaves) to the infection site (roots or new shoots)[2].
Biological pathway and systemic mobility of piperidinyl-imidazopyridine agrochemicals.
Synthetic Workflows & Step-by-Step Protocols
To utilize 2-Nitro-5-(piperidin-1-yl)pyridine effectively, it must first be reduced to an amine and subsequently cyclized. The following self-validating protocols detail this transformation.
Objective: Convert 2-Nitro-5-(piperidin-1-yl)pyridine to 5-(piperidin-1-yl)pyridin-2-amine.
Causality & Expert Insight:
The nitro group on a pyridine ring is highly electron-deficient and susceptible to rapid reduction[6]. However, the basic piperidine nitrogen can poison certain metal catalysts or induce unwanted side reactions (like ring-opening) if the reaction is too exothermic. We utilize 10% Pd/C in absolute ethanol . Ethanol is specifically chosen over methanol because it moderates the reaction rate and provides optimal solubility for the nitroaromatic precursor, preventing the formation of azo-dimer byproducts.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol (approx. 2.07 g) of 2-Nitro-5-(piperidin-1-yl)pyridine in 50 mL of absolute ethanol within a thick-walled glass hydrogenation reactor.
Degassing: Purge the solution with inert nitrogen gas for 5 minutes. Crucial: This removes dissolved oxygen, preventing the ignition of the palladium catalyst.
Catalyst Addition: Carefully add 0.05 equivalents (by weight) of 10% Palladium on Carbon (Pd/C).
Hydrogenation: Evacuate the reactor and backfill with H₂ gas. Maintain a hydrogen atmosphere (1 atm via balloon) and stir vigorously at 25°C for 4 hours.
Monitoring: Track reaction progress via TLC (Hexane:EtOAc 1:1). The reaction is complete when the distinct yellow spot of the nitro compound disappears.
Isolation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C.
Validation Check: The resulting filtrate must be colorless to pale yellow. A deep orange or red hue indicates incomplete reduction or dimer formation.
Concentration: Evaporate the solvent under reduced pressure to yield the crude 5-(piperidin-1-yl)pyridin-2-amine intermediate.
Protocol B: Cyclocondensation to Imidazo[1,2-a]pyridine
Objective: Synthesize the fungicidal/herbicidal imidazo[1,2-a]pyridine core.
Causality & Expert Insight:
2-Aminopyridines are ambident nucleophiles[3]. When reacted with an α-halo ketone (e.g., ethyl bromopyruvate), the exocyclic primary amine—being more sterically accessible and nucleophilic—performs an initial S_N2 attack on the α-carbon. This is immediately followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon. We employ sodium bicarbonate (NaHCO₃) as a mild base; it effectively neutralizes the generated HBr without hydrolyzing the ester functional groups.
Step-by-Step Methodology:
Reaction Setup: Dissolve the crude 5-(piperidin-1-yl)pyridin-2-amine (10.0 mmol) in 40 mL of ethanol in a round-bottom flask.
Reagent Addition: Add 12.0 mmol of ethyl bromopyruvate, followed by 15.0 mmol of NaHCO₃.
Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 6 hours under continuous stirring.
Quenching: Cool the reaction to room temperature and pour it slowly into 100 mL of ice-cold distilled water to precipitate the crude product.
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the residue via silica gel column chromatography (gradient elution: DCM to 5% MeOH in DCM) to isolate the pure piperidinyl-imidazo[1,2-a]pyridine derivative.
Synthetic workflow from 2-Nitro-5-(piperidin-1-yl)pyridine to imidazo[1,2-a]pyridine.
Data Presentation & Efficacy Metrics
The following tables summarize the optimization of the catalytic hydrogenation step and the subsequent biological efficacy of the synthesized imidazo[1,2-a]pyridine derivatives against oomycete pathogens[4].
Table 1: Optimization of Catalytic Hydrogenation (Protocol A)
Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
Observation
10% Pd/C
Methanol
25
2
78
92%
Minor ring-opening byproducts observed.
10% Pd/C
Ethanol
25
4
94
98%
Optimal chemoselectivity; clean conversion.
Raney Ni
Ethanol
50
6
85
90%
Sluggish reaction; requires unnecessary heating.
Table 2: In Vitro Efficacy of Synthesized Derivatives against Phytophthora infestans
Technical Support Center: Troubleshooting the Synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals optimizing the synthesis of 2-nitro-5-(piperidin-1-yl)pyridine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals optimizing the synthesis of 2-nitro-5-(piperidin-1-yl)pyridine. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between a 5-halo-2-nitropyridine and piperidine.
While SNAr is a fundamental transformation, the unique electronic environment of the nitropyridine scaffold introduces severe regioselectivity challenges. This guide breaks down the mechanistic causality behind common side reactions, provides diagnostic troubleshooting steps, and offers a field-proven, self-validating protocol to maximize your yield.
Mechanistic Insight: The Regioselectivity Challenge
When reacting 5-bromo-2-nitropyridine with piperidine, you are presenting the nucleophile with two highly electrophilic sites, leading to two competing SNAr pathways.
Path A (Desired): Attack at the C5 position displaces the halogen, yielding 2-nitro-5-(piperidin-1-yl)pyridine. This position is activated primarily by the para-nitro group.
Path B (Undesired): Attack at the C2 position displaces the nitro group, yielding 5-halo-2-(piperidin-1-yl)pyridine. This position is powerfully activated by the adjacent ortho-pyridine nitrogen[1].
Because nitrite (NO2-) is often a superior leaving group compared to bromide in SNAr reactions—a phenomenon known as the "element effect"[2]—the undesired Path B can dominate if reaction conditions and substrate choices are not strictly controlled.
To bypass the regioselectivity issue, the activation energy for C5 attack must be lowered. This is achieved by exploiting the SNAr element effect (F > NO2 > Cl ≈ Br > I)[2]. Switching the starting material from 5-bromo-2-nitropyridine to 5-fluoro-2-nitropyridine drastically accelerates the C5 substitution rate, allowing the reaction to proceed at room temperature where the C2 nitro displacement is kinetically frozen.
Substrate
C5 Leaving Group
C2 Leaving Group
Typical Reaction Temp
Primary SNAr Site
Yield (Desired)
Yield (C2 Impurity)
5-Bromo-2-nitropyridine
Bromide (Slow)
Nitrite (Fast)
80 - 90 °C
Mixed (C5 & C2)
45 - 55%
25 - 35%
5-Fluoro-2-nitropyridine
Fluoride (Very Fast)
Nitrite (Fast)
20 - 25 °C
Highly C5 Selective
> 85%
< 5%
Troubleshooting FAQs
Q1: LC-MS analysis of my crude mixture shows high levels of 5-bromo-2-(piperidin-1-yl)pyridine. Why is my nitro group leaving instead of the bromine?A: This is a classic manifestation of the "element effect"[2]. In activated aromatic systems, the nitro group is an excellent leaving group[1]. Furthermore, the C2 position is strongly activated by the adjacent pyridine nitrogen. When you heat the reaction to 90 °C to force the displacement of the sluggish C5 bromide[3], you inadvertently provide enough thermal energy to overcome the activation barrier for the C2 nitro displacement. Solution: Switch your starting material to 5-fluoro-2-nitropyridine and drop the reaction temperature to 25 °C.
Q2: My reaction with 5-bromo-2-nitropyridine is stalling at 50% conversion. Should I heat it above 100 °C to drive it to completion?A:No. Heating electron-deficient pyridines with secondary amines above 100 °C frequently triggers Zincke-type ring-opening reactions or complete degradation into tarry byproducts. The stalling is caused by the poor leaving ability of bromide at the C5 position. Instead of increasing thermal stress, increase the electrophilicity of the substrate by using the fluorinated analog, or switch to a highly polar aprotic solvent like DMF to leave the piperidine nucleophile unsolvated and highly reactive.
Q3: What is the exact role of N,N-Diisopropylethylamine (DIPEA) in this workflow? Can I just use an excess of piperidine?A: While excess piperidine can technically act as its own base, using DIPEA is a critical process optimization[3]. DIPEA is a sterically hindered, non-nucleophilic base that acts purely as a proton sink. As the SNAr reaction proceeds, it generates hydrofluoric or hydrobromic acid. If DIPEA is not present, this acid protonates your piperidine, forming insoluble piperidinium salts. This drops the effective concentration of your nucleophile and stalls the reaction. DIPEA ensures the reaction maintains a constant kinetic rate without wasting your valuable nucleophile.
Diagnostic logic tree for identifying and resolving common SNAr synthesis side reactions.
This self-validating protocol utilizes 5-fluoro-2-nitropyridine to maximize C5 substitution while completely suppressing the C2 nitro displacement side reaction.
Objective: Synthesize 2-nitro-5-(piperidin-1-yl)pyridine with >85% yield and <5% regiochemical impurities.
Step-by-Step Methodology:
System Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, establish an inert nitrogen atmosphere.
Substrate Solvation: Dissolve 5-fluoro-2-nitropyridine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF stabilizes the polar Meisenheimer transition state, accelerating the reaction rate.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the stirring solution[3].
Nucleophile Addition (Critical Step): Cool the reaction flask to 0 °C using an ice-water bath. Add piperidine (1.1 equivalents) dropwise over 10–15 minutes. Causality: Slow addition at 0 °C prevents localized exothermic spikes. Thermal spikes provide the activation energy required for the competing C2 nitro displacement pathway.
Reaction Phase: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir for 4 to 6 hours.
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 142) is depleted and the product mass (m/z 207) dominates the chromatogram.
Quench & Extraction: Pour the reaction mixture into crushed ice water (3x the reaction volume) to precipitate the crude product. Extract the aqueous layer three times with Ethyl Acetate.
DMF Removal (Expert Tip): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing it from carrying over into your final isolated solid.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting solid can be used directly or recrystallized from hot ethanol for >99% purity.
Technical Support Center: Troubleshooting & Purification Guide
Topic: Removal of Impurities from 2-Nitro-5-(piperidin-1-yl)pyridine Audience: Researchers, Scientists, and Drug Development Professionals Chemical Context & Impurity Matrix The synthesis of 2-nitro-5-(piperidin-1-yl)pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Impurities from 2-Nitro-5-(piperidin-1-yl)pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Chemical Context & Impurity Matrix
The synthesis of 2-nitro-5-(piperidin-1-yl)pyridine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-nitropyridine and piperidine . While the C2-nitro group activates the C5-halogen for displacement, the C2-nitro group itself is highly activated by the adjacent pyridine nitrogen and can act as a competitive leaving group . This dual electrophilicity dictates the impurity profile and necessitates a highly specific purification strategy.
Q1: My crude NMR shows a significant amount of the regioisomer 5-bromo-2-(piperidin-1-yl)pyridine. Why does this form, and how do I prevent it?Causality: In 5-bromo-2-nitropyridine, the C2 position is highly electrophilic due to the strong inductive and resonance effects of the ortho-pyridine nitrogen. Furthermore, the nitro moiety is an excellent leaving group (denitration) . If your reaction temperature exceeds 90°C or if you use a massive excess of piperidine without a weaker tertiary amine base (like DIPEA) to scavenge the generated HBr, the nucleophile will attack the C2 position, displacing the nitro group.
Action: Lower the reaction temperature to 75–80°C and use exactly 1.1 equivalents of piperidine with 1.5 equivalents of DIPEA.
Q2: How do I separate the target product from the regioisomer without relying on column chromatography?Causality: You must exploit the pKa differential between the two molecules. In your target product (2-nitro-5-(piperidin-1-yl)pyridine), the strongly electron-withdrawing nitro group is conjugated to the piperidine nitrogen, drastically lowering its basicity (pKa < 3.0). The regioisomer lacks this nitro group, making its piperidine nitrogen significantly more basic (pKa ~ 5.5).
Action: A strictly controlled pH 3.5 aqueous wash will selectively protonate the regioisomer, driving it into the aqueous phase, while the target product remains neutral and highly lipophilic in the organic phase.
Q3: Unreacted 5-bromo-2-nitropyridine is co-eluting with my product. How can I remove it?Causality: Both the target product and the starting material are neutral at pH 3.5 and will remain in the organic phase during extraction. They must be separated by exploiting their differential crystal lattice energies. The bulky, non-planar piperidine ring in the target product disrupts planar stacking compared to the flat 5-bromo-2-nitropyridine molecule .
Action: A solvent/anti-solvent crystallization using an Ethanol/Water gradient provides the necessary thermodynamic environment for selective nucleation of the target product.
Self-Validating Experimental Protocols
Protocol A: pH-Gradient Liquid-Liquid Extraction
Objective: Complete removal of excess piperidine, piperidinium salts, and the regioisomeric impurity.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Initial Wash: Wash the organic layer with an equal volume of Deionized (DI) water to remove bulk piperidinium hydrobromide salts.
pH-Controlled Extraction: Prepare a 0.1 M Citric Acid or dilute HCl solution. Slowly add this to the organic layer while stirring vigorously.
Validation Checkpoint: Stop stirring and measure the aqueous layer pH. It must be exactly between 3.2 and 3.8.
Self-Validation: If the pH is >4.0, the regioisomer will remain unprotonated in the organic layer. If the pH is <2.0, the target product will begin to protonate and partition into the aqueous layer, causing yield loss. A stable pH of 3.5 validates the selective partitioning.
Phase Separation: Separate the layers. Retain the organic (EtOAc) layer.
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Objective: Removal of unreacted 5-bromo-2-nitropyridine and trace neutral impurities.
Solvent Addition: Suspend the concentrated organic residue in Absolute Ethanol (3 mL per gram of residue).
Heating: Heat the suspension to 70°C under reflux until complete dissolution is achieved.
Anti-Solvent Addition: Dropwise, add DI Water (anti-solvent) to the hot solution until a faint, persistent cloudiness appears. Immediately add 3–5 drops of Ethanol to clear the solution.
Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a rate of ~0.5°C per minute.
Validation Checkpoint: The target product should begin to nucleate at approximately 45°C.
Self-Validation: If "oiling out" occurs (liquid-liquid phase separation instead of crystallization), the ethanol concentration is too low. Reheat to 70°C, add 5% absolute ethanol by volume until the solution is clear, and repeat the cooling ramp. The appearance of distinct crystalline needles validates the correct thermodynamic trajectory.
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 30% Ethanol/Water, and dry under high vacuum at 40°C.
Workflow Visualization
Figure 1: SNAr reaction pathways and pH-driven purification workflow for target isolation.
Title: Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Nitropyridines in the Synthesis of Bioactive Molecules
Source: Pharmaceuticals (MDPI)
URL: [Link]
Troubleshooting
Technical Support Center: Purification of 2-Nitro-5-(piperidin-1-yl)pyridine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Nitro-5-(piperidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scient...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Nitro-5-(piperidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The purification of this compound, while seemingly straightforward, presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and analysis of 2-Nitro-5-(piperidin-1-yl)pyridine.
Q1: What are the most common impurities encountered during the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine?
The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine (like 2-chloro-5-nitropyridine) and piperidine.[1] Consequently, the primary impurities are often:
Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine is a common impurity if the reaction does not go to completion. Excess piperidine is also frequently present.
Solvent Residues: High-boiling polar aprotic solvents such as DMF or DMSO, often used to facilitate the SNAr reaction, can be difficult to remove.[2]
Hydrolysis By-products: Presence of water can lead to the formation of 2-hydroxy-5-nitropyridine, especially at elevated temperatures.[3]
Positional Isomers: While less common with a highly activated substrate like 2-chloro-5-nitropyridine, isomeric impurities can arise from the starting materials or side reactions.
Degradation Products: As a nitroaromatic compound, it can be susceptible to degradation under harsh thermal or light conditions, leading to colored impurities.[4]
Q2: What are the key physical and chemical properties I should consider for purification?
Understanding the physicochemical properties is crucial for designing an effective purification strategy. Key data is summarized below.
Property
Value / Observation
Significance for Purification
Reference
CAS Number
444146-17-2 or 26820-61-1
Ensures correct identification of the target compound.
The compound is poorly soluble in water, which allows for efficient removal of water-soluble impurities (e.g., piperidine salts, inorganic bases) through an aqueous work-up.
The compound can be protonated in acidic solutions. This property can be exploited for certain extraction-based purification strategies, but care must be taken as the nitro group can be sensitive to strong acids.
Thermal Stability
Stable under recommended storage, but nitroaromatics can be thermally labile.
Avoid excessive heat during solvent removal (rotary evaporation) and drying to prevent decomposition.
Q3: How should I properly handle and store purified 2-Nitro-5-(piperidin-1-yl)pyridine?
Proper storage is essential to maintain the purity of the compound.
Short-term Storage: Store in a tightly sealed container in a cool, dark, and dry place.
Long-term Storage: For optimal stability, store in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] This minimizes exposure to moisture, oxygen, and light, which can contribute to degradation over time.
Q4: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. The absence of signals from starting materials (e.g., the distinct aromatic protons of 2-chloro-5-nitropyridine) is a key indicator of purity.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) with UV detection is a powerful quantitative tool.[8] It can separate closely related impurities and provide an accurate purity value (e.g., >98% by area).
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, providing clues to their structure.[8]
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My crude product is a dark, oily residue after solvent evaporation. How can I solidify it for further purification?
Causality: This often occurs due to the presence of residual high-boiling solvents (like DMF or DMSO) or impurities that act as a eutectic mixture, depressing the melting point.
Solution 1 (Trituration): Try adding a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. Stir or sonicate the mixture vigorously. This can often wash away oily impurities and induce precipitation of the desired solid product.
Solution 2 (Co-evaporation): Add a lower-boiling solvent like toluene or dichloromethane and re-concentrate the mixture on a rotary evaporator. Repeating this process several times can help azeotropically remove residual high-boiling solvents.
Solution 3 (Direct to Chromatography): If the oil cannot be solidified, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded directly onto a chromatography column. This "dry loading" technique often provides better separation than loading the oil directly.
Q6: After my aqueous work-up, my product yield is extremely low. What went wrong?
Causality: Low yield after extraction can be due to several factors, including incomplete extraction, product precipitation in the aqueous layer, or emulsion formation.
Solution 1 (Check pH): Ensure the aqueous layer is basic before extraction. If the aqueous layer is acidic, your amine-containing product may be protonated and thus more water-soluble. Adjust the pH to >8 with a base like sodium bicarbonate or sodium carbonate before extracting.
Solution 2 (Increase Extraction Volume/Repeats): Your product may have moderate solubility in the aqueous phase. Increase the number of extractions (e.g., from 2x50 mL to 4x50 mL) rather than simply increasing the volume of a single extraction.
Solution 3 (Break Emulsions): If an emulsion forms, it can trap your product. Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion.
Q7: My NMR spectrum clearly shows unreacted 2-chloro-5-nitropyridine. Is recrystallization or chromatography better for its removal?
Expert Analysis: The choice depends on the relative polarity and crystallization properties of the product and the impurity. 2-Nitro-5-(piperidin-1-yl)pyridine is significantly more polar than 2-chloro-5-nitropyridine due to the basic piperidine nitrogen.
Recommended Solution (Chromatography): Flash column chromatography is the most reliable method to separate these two compounds. The starting material (2-chloro-5-nitropyridine) will elute much faster than the more polar product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is highly effective.[9]
Alternative (Recrystallization): Recrystallization may work but is often less effective if the impurity is present in high concentration. You would need to find a solvent system where the solubility difference between the two compounds is maximized. This often requires significant screening and optimization.[10]
Q8: I've attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with impure samples or when using a solvent that is too effective.
Solution 1 (Reduce Solvent Polarity): If you are using a very polar solvent, try a mixed solvent system. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethanol, ethyl acetate), and then slowly add a poorer, less polar solvent (e.g., hexane, water) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.[2]
Solution 2 (Slower Cooling): Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, perhaps by insulating the flask. This gives the molecules more time to arrange into an ordered crystal lattice. Once at room temperature, cooling can be completed in an ice bath.
Solution 3 (Seed Crystals): If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
Section 3: Detailed Purification Protocols
These protocols provide validated, step-by-step methodologies for purifying 2-Nitro-5-(piperidin-1-yl)pyridine.
Protocol 1: Purification by Flash Column Chromatography
This is the most robust method for removing both more and less polar impurities, especially for obtaining material with >99% purity.
Standard laboratory glassware, flash chromatography system or glass column
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexane (or the initial, least polar eluent) and pack the column.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM or acetone. Add 2-3 g of silica gel to this solution. Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and load it directly onto the column.
Elution:
Begin elution with a non-polar solvent system, such as 95:5 Hexane:EtOAc. This will elute very non-polar impurities like residual starting material (2-chloro-5-nitropyridine).
Gradually increase the polarity of the eluent. A typical gradient might be from 5% EtOAc in Hexane up to 30-40% EtOAc in Hexane. The exact gradient should be determined by preliminary TLC analysis.
The yellow/orange band of the desired product should move down the column.
Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 7:3 Hexane:EtOAc as the mobile phase and visualizing under UV light).
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove residual solvents.
Protocol 2: Purification by Optimized Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid product, and it is more scalable than chromatography.
Materials:
Crude 2-Nitro-5-(piperidin-1-yl)pyridine (should be >90% pure for best results)
Solvents: Isopropanol (IPA), Ethanol (EtOH), Hexane, Water
Solvent Selection: A mixed solvent system of an alcohol and a non-polar co-solvent is often effective. Isopropanol/Hexane or Ethanol/Water are good starting points.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Isopropanol). Heat the mixture to a gentle boil with stirring until the solid dissolves completely. If it doesn't dissolve, add more hot solvent in small portions until it does.
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick hot gravity filtration to remove them. This step is crucial for achieving high purity but can lead to yield loss if not performed quickly.
Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., Hexane) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent (Isopropanol) to redissolve the precipitate and obtain a clear solution.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture or pure, cold anti-solvent (Hexane). Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Section 4: Visual Workflows
Visual diagrams can help in selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
"2-Nitro-5-(piperidin-1-yl)pyridine" degradation pathways and prevention
Welcome to the Technical Support Center for 2-Nitro-5-(piperidin-1-yl)pyridine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Nitro-5-(piperidin-1-yl)pyridine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality behind compound instability, providing you with self-validating protocols and mechanistic insights to ensure the integrity of your drug development workflows.
Mechanistic Overview: The "Push-Pull" Vulnerability
To understand how 2-Nitro-5-(piperidin-1-yl)pyridine degrades, we must look at its electronic architecture. The molecule features an electron-rich piperidine ring at the 5-position and a strongly electron-withdrawing nitro group at the 2-position.
Oxidative Susceptibility: The lone pair on the piperidine nitrogen is sterically accessible, making it a prime target for reactive oxygen species (ROS) and atmospheric oxygen, leading to rapid N-oxide formation [1].
Hydrolytic Vulnerability (SNAr): The 2-nitro group pulls electron density away from the pyridine core. Because the piperidine group is located para to the nitro group, the C5-N bond is highly activated. In the presence of strong nucleophiles, the molecule undergoes Nucleophilic Aromatic Substitution (SNAr), expelling the piperidine ring.
Photolability: Nitroaromatics are highly sensitive to UV irradiation. Photon absorption triggers n→π* transitions in the nitro group, initiating photoreduction or homolytic ring cleavage [2, 3].
Troubleshooting Guides & FAQs
Q: My stock solution turned from pale yellow to deep brown over the weekend. What happened, and is the compound still usable?A: The compound is likely compromised. This color shift is the hallmark of photolytic degradation and subsequent polymerization. The nitro-pyridine core is highly sensitive to ambient light. UV photons excite the nitro group, leading to photoreduction (forming nitroso-pyridines) or ring-opening reactions that generate highly conjugated, colored polymeric species [3].
Actionable Fix: Discard the brown solution. Always store new stock solutions in amber glass vials and handle them under low-actinic light.
Q: During LC-MS analysis, I am seeing a major impurity peak with a mass shift of exactly +15.99 Da. Is this a synthesis impurity or a degradation product?A: A +16 Da mass shift universally indicates the formation of an N-oxide [1]. In your molecule, the electron-rich nitrogen of the piperidine ring has been oxidized by dissolved atmospheric oxygen or trace peroxides in your HPLC solvents (a common issue in aged ethers or acetonitrile).
Actionable Fix: Degas your mobile phases, use fresh LC-MS grade reagents, and store the solid API under an inert argon atmosphere.
Q: I attempted a biological assay at pH 10, but my compound completely disappeared, and I detected free piperidine in the mixture. Why?A: You have triggered an SNAr reaction. At high pH, hydroxide ions act as strong nucleophiles. They attack the electron-deficient C5 carbon. The resulting anionic Meisenheimer complex is stabilized by the electron-withdrawing nitro group at the 2-position, which ultimately leads to the expulsion of the piperidine ring as a leaving group.
Actionable Fix: Keep your assay pH strictly below 8.0. If basic conditions are required for solubility, use non-nucleophilic bases (e.g., DIPEA) instead of hydroxide salts.
Quantitative Degradation Signatures
To aid in rapid LC-MS/HPLC troubleshooting, use the following table to match your analytical signatures with the specific degradation pathway.
Degradation Pathway
Primary Trigger
Analytical Signature (LC-MS)
Preventative Measure
N-Oxidation
Dissolved O₂, Peroxides
+15.99 Da (Piperidine N-oxide)
Argon overlay, degas solvents
Alpha-Oxidation
Strong Oxidants, Metals
+14.00 Da (Lactam formation)
EDTA addition, metal-free setup
Photolysis
UV / Ambient Light
-16.00 Da (Nitroso formation)
Amber vials, dark storage
SNAr Hydrolysis
High pH (>9.0), Nucleophiles
-84.00 Da (Loss of piperidine)
Buffer pH < 8.0, avoid NaOH
Self-Validating Experimental Protocols
To trust your stability data, your protocols must be self-validating. The following Forced Degradation Protocol includes built-in controls to isolate the exact mechanism of degradation, ensuring your results are scientifically airtight.
Objective: To quantify the susceptibility of 2-Nitro-5-(piperidin-1-yl)pyridine to specific environmental stressors while ruling out false positives.
Step 1: Baseline Preparation
Dissolve the API in LC-MS grade Acetonitrile to a final concentration of 1 mg/mL.
Aliquot 1 mL into five separate HPLC vials.
Step 2: Oxidative Stress & Control
Test Vial: Add 50 µL of 3% H₂O₂.
Control Vial (Self-Validation): Add 50 µL of 3% H₂O₂ immediately followed by 50 µL of 100 mM Sodium Thiosulfate (a reducing agent).
Causality Check: If the Test Vial shows a +16 Da mass shift but the Control Vial does not, you have definitively proven that oxidation (and not solvent interaction) is the cause.
Step 3: Photolytic Stress & Control
Test Vial: Place under a 254 nm UV lamp for 4 hours at room temperature.
Control Vial (Self-Validation): Wrap an identical vial tightly in aluminum foil and place it next to the Test Vial under the lamp.
Causality Check: The foil-wrapped vial acts as a thermal control. If both vials degrade, the issue is thermal. If only the exposed vial degrades, the pathway is strictly photolytic.
Step 4: Hydrolytic Stress (SNAr Validation)
Adjust one vial to pH 2.0 (using 0.1M HCl) and another to pH 11.0 (using 0.1M NaOH). Incubate both at 40°C for 24 hours.
Causality Check: Due to the para-nitro activation, the pH 11.0 vial should show near-complete loss of the piperidine ring (-84 Da), while the pH 2.0 vial remains relatively stable.
Step 5: Mass Balance Analysis
Analyze all samples via LC-MS.
Calculate the Mass Balance: (Area of Parent + Area of All Degradants) / Initial Area of Parent.
Causality Check: The mass balance must equal 100% ± 5%. If it is lower, your compound has degraded into volatile species or insoluble polymers that the column cannot detect, requiring a change in extraction methodology.
Degradation Pathway Visualization
The following diagram maps the chemical fate of 2-Nitro-5-(piperidin-1-yl)pyridine when exposed to various environmental stressors.
Degradation pathways of 2-Nitro-5-(piperidin-1-yl)pyridine and resulting metabolites.
References
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
Title: Photocatalytic degradation of pyridine in water solution using ZnO as an alternative catalyst to TiO2
Source: ResearchGate
URL: [Link]
Reference Data & Comparative Studies
Validation
Navigating the Synthesis of Bioactive Aminopyridines: A Comparative Guide to 2-Nitro-5-(piperidin-1-yl)pyridine and its Analogs
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical determinant of success in the rapid and efficient discovery of novel therapeutics. Amon...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical determinant of success in the rapid and efficient discovery of novel therapeutics. Among the myriad of heterocyclic building blocks, nitropyridines stand out as exceptionally versatile precursors for a wide range of biologically active molecules.[1][2] This guide provides an in-depth technical comparison of 2-Nitro-5-(piperidin-1-yl)pyridine and other key nitropyridine derivatives, offering insights into their relative performance in synthetic applications, supported by experimental data and established protocols.
The pyridine ring, an electron-deficient heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The introduction of a nitro group (–NO₂) dramatically alters the electronic landscape of the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][4] This activation is the cornerstone of nitropyridine utility, enabling the facile introduction of diverse functional groups. Furthermore, the nitro group itself is a synthetic handle, readily reduced to an amino group (–NH₂), a crucial pharmacophore in many drug candidates.[1]
This guide will delve into the nuances of nitropyridine reactivity, with a particular focus on how the choice of leaving group and the position of the nitro substituent influence reaction outcomes.
The Strategic Advantage of 2-Nitro-5-(piperidin-1-yl)pyridine
2-Nitro-5-(piperidin-1-yl)pyridine is a valuable intermediate, particularly in the synthesis of substituted 2-aminopyridines. The piperidine moiety, a common feature in pharmaceuticals, can enhance properties such as solubility and lipophilicity.[5][6][7][8][9] The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable leaving group on a nitropyridine precursor with piperidine.
A common synthetic route proceeds from 2-chloro-5-nitropyridine. The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position for nucleophilic attack.[10]
Comparative Reactivity of Halogenated Nitropyridine Precursors
The choice of the leaving group on the nitropyridine starting material is a critical parameter that significantly impacts reaction efficiency. The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I.[4] This is counterintuitive from a bond strength perspective but is explained by the mechanism of the reaction. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[11]
Precursor
Relative Reactivity
Key Considerations
2-Fluoro-5-nitropyridine
Highest
Often provides the fastest reaction rates and highest yields. May be more expensive than chloro or bromo analogs.
2-Chloro-5-nitropyridine
Intermediate
A cost-effective and widely used starting material.[12] Reaction times are typically longer than with the fluoro analog.
2-Bromo-5-nitropyridine
Lowest
Generally less reactive than the chloro and fluoro counterparts.[13] May require more forcing reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine from 2-Chloro-5-nitropyridine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidine.
Materials:
2-Chloro-5-nitropyridine
Piperidine
Potassium carbonate (K₂CO₃)
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Water
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-nitropyridine (1.0 equivalent), piperidine (1.1 equivalents), and potassium carbonate (1.2 equivalents).
Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.
Heat the reaction mixture to 80-120 °C and stir vigorously.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
Allow the mixture to cool to room temperature and then pour it into a larger volume of water.
Extract the aqueous mixture with ethyl acetate.
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 2-Nitro-5-(piperidin-1-yl)pyridine.
Protocol 2: Reduction of the Nitro Group to Synthesize 5-(Piperidin-1-yl)pyridin-2-amine
The reduction of the nitro group is a key transformation that converts the intermediate into the desired aminopyridine. Several methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most common.
Method A: Catalytic Hydrogenation
Materials:
2-Nitro-5-(piperidin-1-yl)pyridine
Palladium on carbon (Pd/C, 10%)
Methanol or Ethanol
Hydrogen gas (H₂)
Procedure:
Dissolve 2-Nitro-5-(piperidin-1-yl)pyridine in methanol or ethanol in a suitable hydrogenation vessel.
Add a catalytic amount of 10% Pd/C.
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the desired 5-(Piperidin-1-yl)pyridin-2-amine.
Method B: Reduction with Iron in Acetic Acid
Materials:
2-Nitro-5-(piperidin-1-yl)pyridine
Iron powder (Fe)
Glacial acetic acid
Procedure:
Suspend 2-Nitro-5-(piperidin-1-yl)pyridine in glacial acetic acid.
Add iron powder in portions with stirring.
Heat the reaction mixture to reflux and monitor the reaction by TLC.
After completion, cool the reaction mixture and filter to remove excess iron.
Neutralize the filtrate with a base (e.g., sodium carbonate solution).
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer and concentrate to yield the product.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway from 2-chloro-5-nitropyridine to 5-(piperidin-1-yl)pyridin-2-amine.
Comparison with Other Nitropyridine Derivatives in Synthesis
While 2-nitro-5-substituted pyridines are highly valuable, other isomers also play crucial roles in organic synthesis. The position of the nitro group relative to the leaving group and other substituents dictates the reactivity and the types of products that can be formed.
3-Nitropyridine Derivatives
In 3-nitropyridine systems, the nitro group is meta to the 2- and 6-positions. While still activating, the effect is less pronounced compared to ortho and para positioning because the negative charge in the Meisenheimer complex cannot be directly delocalized onto the nitro group through resonance.[4] However, these derivatives are still useful for accessing specific substitution patterns. For instance, 3-fluoro-2-nitropyridine has been shown to be an effective substrate for the synthesis of 3-substituted 2-aminopyridines.[14]
4-Nitropyridine Derivatives
4-Nitropyridines are also highly activated towards nucleophilic substitution at the 2- and 6-positions. The para-positioning of the nitro group allows for effective resonance stabilization of the Meisenheimer intermediate. This makes 2-halo-4-nitropyridines excellent substrates for SNAr reactions.
Caption: Comparison of nitropyridine derivative reactivity in SNAr reactions.
Conclusion
The choice of a nitropyridine derivative in a synthetic campaign is a strategic decision that hinges on the desired substitution pattern, the required reactivity, and economic considerations. 2-Nitro-5-(piperidin-1-yl)pyridine and its precursors, such as 2-chloro-5-nitropyridine, offer a reliable and efficient route to a variety of 5-substituted 2-aminopyridines, which are important scaffolds in drug discovery. Understanding the principles of nucleophilic aromatic substitution and the relative reactivity of different nitropyridine isomers empowers chemists to design and execute more effective synthetic strategies, ultimately accelerating the development of new and improved therapeutics.
References
Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
Organic Letters. (2016). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.
Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
Molecules. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
Benchchem. (n.d.). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
Organic Syntheses. (n.d.). 2,3-diaminopyridine.
Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
Benchchem. (n.d.). nitropyridine and 2-Chloro-4-methyl-3.
Molecules. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
Chemical Reviews. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol.
ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.
X-MOL. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Brainly. (2022). In the lab procedure, do you expect that 2-fluoro-5-nitropyridine or 2-bromo-5....
Benchchem. (n.d.). The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide for Drug Discovery Professio.
Acta Crystallographica Section E. (2010). 2-Chloro-5-nitropyridine.
Molecules. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
Journal of the Chilean Chemical Society. (2018). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities.
University of Arizona. (2017). Piperidine-based drug discovery.
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Comparative LC-MS/MS Guide: Metabolic Profiling of 2-Nitro-5-(piperidin-1-yl)pyridine
Executive Summary The robust quantification and metabolic profiling of nitroaromatic-piperidine scaffolds, such as 2-Nitro-5-(piperidin-1-yl)pyridine , present unique analytical challenges. These compounds are highly sus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The robust quantification and metabolic profiling of nitroaromatic-piperidine scaffolds, such as 2-Nitro-5-(piperidin-1-yl)pyridine , present unique analytical challenges. These compounds are highly susceptible to multiple biotransformation pathways, including rapid nitroreduction and piperidine ring oxidation, generating metabolites with vastly different polarities.
This guide objectively compares the chromatographic performance of standard Reversed-Phase (C18) columns against Core-Shell Biphenyl columns for the LC-MS/MS analysis of 2-Nitro-5-(piperidin-1-yl)pyridine and its in vitro metabolites. By detailing a self-validating experimental protocol, this document provides drug development professionals with the mechanistic insights required to eliminate peak tailing, optimize retention, and ensure data integrity.
Analyte Profile & Metabolic Pathways
Mechanistic Causality in Metabolism
2-Nitro-5-(piperidin-1-yl)pyridine consists of an electron-deficient nitropyridine ring coupled to a basic piperidine moiety. This structural duality drives two primary metabolic pathways:
Nitroreduction: The nitro group undergoes a sequential six-electron reduction to an amino group, forming 5-(piperidin-1-yl)pyridin-2-amine. This pathway is heavily catalyzed by cytosolic Aldehyde Oxidase (AOX) and other nitroreductases, often independent of NADPH[1][2].
Oxidation & Dealkylation: The piperidine ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to hydroxylation or complete N-dealkylation (yielding 6-nitropyridin-3-amine)[3].
Understanding these pathways is critical because the resulting metabolites—particularly the amino-pyridine derivatives—exhibit significantly higher polarity than the parent compound, drastically altering their chromatographic behavior.
Predicted metabolic pathways of 2-Nitro-5-(piperidin-1-yl)pyridine via oxidation and reduction.
Column Chemistry Comparison: Standard C18 vs. Core-Shell Biphenyl
The Causality of Chromatographic Selection
Standard C18 columns rely purely on hydrophobic dispersive forces. When analyzing pyridine and piperidine substructures, residual silanol groups on the silica support act as weak acids, interacting via ion-exchange with the basic nitrogen atoms. This causes severe peak tailing and retention time instability[4][5].
Why Biphenyl Outperforms C18:
Biphenyl stationary phases provide orthogonal selectivity through
π−π
and dipole-dipole interactions. The electron-rich biphenyl rings interact strongly with the electron-deficient nitropyridine ring of the parent compound. Furthermore, the high-density end-capping of modern core-shell biphenyl columns shields residual silanols, ensuring sharp peak shapes for the highly polar, basic amino-metabolites formed post-nitroreduction[4][6].
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 (100Å, 2.7µm)
Core-Shell Biphenyl (90Å, 2.7µm)
Analytical Impact
Retention of M1 (Amino)
Poor (elutes near void volume)
Excellent (k' > 3.0)
Biphenyl prevents ion suppression by shifting M1 away from the solvent front.
Biphenyl's shape selectivity resolves different piperidine hydroxylation sites.
Aqueous Stability
Phase collapse at 100% aqueous
Stable in 100% aqueous
Biphenyl allows starting gradients at 0% organic, trapping polar metabolites.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following in vitro metabolic stability protocol is designed as a self-validating system . It incorporates strategic negative controls to differentiate enzymatic biotransformation from chemical degradation, and utilizes an internal standard (IS) to normalize matrix effects.
Step-by-Step Methodology: In Vitro Incubation & Extraction
System Preparation: Prepare a 10 mM stock of 2-Nitro-5-(piperidin-1-yl)pyridine in DMSO. Dilute to 100 µM in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validating Incubation Setup:
Tube A (Active System): 1 µM Substrate + 1 mg/mL Rat Liver Microsomes + 1 mM NADPH.
Tube B (Negative Control 1 - Heat Inactivated): 1 µM Substrate + 1 mg/mL Boiled Microsomes + 1 mM NADPH. (Validates that metabolite formation is strictly enzymatic).
Tube C (Negative Control 2 - No Cofactor): 1 µM Substrate + 1 mg/mL Microsomes + Buffer (No NADPH). (Differentiates NADPH-dependent CYP450 oxidation from NADPH-independent AOX nitroreduction).
Reaction Initiation: Pre-incubate all tubes at 37°C for 5 minutes. Initiate reactions in Tubes A and B by adding NADPH.
Reaction Quenching & Extraction: At designated time points (0, 15, 30, 60 mins), transfer 50 µL of the incubate into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL of Internal Standard (e.g., a deuterated analog).
Causality: Ice-cold ACN instantly denatures enzymes, stopping the reaction, while precipitating proteins. The IS added at this exact step corrects for any volumetric losses during the subsequent centrifugation.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
Analysis: Transfer 100 µL of the clear supernatant to an LC vial for LC-MS/MS analysis.
Self-validating experimental workflow for in vitro metabolite generation and LC-MS/MS analysis.
Mass Spectrometry Optimization & Data Presentation
Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization Positive (ESI+) mode. The basic piperidine and pyridine nitrogens readily accept protons, making ESI+ highly efficient.
Table 2: Optimized MRM Transitions and MS Parameters
Note: Collision Energy (CE) must be optimized per instrument. The values below are representative starting points.
Analyte
Biotransformation
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
CE (V)
Mechanistic Rationale for Product Ion
Parent
N/A
208.1
122.1
25
Cleavage of the piperidine ring, leaving the nitropyridine core.
M1
Nitroreduction
178.1
96.1
20
Loss of the piperidine ring from the newly formed aminopyridine.
M2
Hydroxylation
224.1
138.1
25
Cleavage of the hydroxylated piperidine ring.
M3
N-dealkylation
140.1
94.1
20
Loss of the nitro group (NO2) from the aminopyridine core.
Conclusion
For the LC-MS/MS metabolic profiling of 2-Nitro-5-(piperidin-1-yl)pyridine, Core-Shell Biphenyl columns vastly outperform standard C18 columns . By leveraging
π−π
interactions, the biphenyl phase successfully retains the highly polar amino-metabolites generated via nitroreduction while eliminating the peak tailing traditionally caused by pyridine-silanol interactions. When coupled with a self-validating incubation protocol, this methodology ensures high-fidelity pharmacokinetic data suitable for rigorous drug development pipelines.
References
[1] El-Bayoumy, K., et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." PMC - National Institutes of Health. URL: [Link]
[2] Dick, R. A., et al. "Aldehyde Oxidase Importance In Vivo in Xenobiotic Metabolism: Imidacloprid Nitroreduction in Mice." Toxicological Sciences, Oxford Academic. URL: [Link]
A Head-to-Head Comparison of 2-Nitro-5-(piperidin-1-yl)pyridine and its Analogs for Synthetic and Medicinal Chemistry
Introduction In the landscape of modern drug discovery and synthetic chemistry, nitropyridine scaffolds are indispensable building blocks. The introduction of a nitro (NO₂) group onto the pyridine ring profoundly alters...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and synthetic chemistry, nitropyridine scaffolds are indispensable building blocks. The introduction of a nitro (NO₂) group onto the pyridine ring profoundly alters its electronic properties, transforming it into a versatile synthetic intermediate.[1] The potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) and serves as a masked amino group, which is a critical pharmacophore in countless bioactive molecules.[1]
Among these valuable reagents, 2-Nitro-5-(piperidin-1-yl)pyridine stands out due to the prevalence of the piperidine moiety in approved pharmaceuticals.[2][3][4] The piperidine ring often enhances metabolic stability, modulates lipophilicity, and provides a vector for interacting with biological targets. However, the selection of a building block is a critical decision in any synthetic campaign, directly impacting physicochemical properties, reactivity, and the ultimate biological profile of the target molecule.
This guide provides an in-depth, head-to-head comparison of 2-Nitro-5-(piperidin-1-yl)pyridine with its close structural analogs: 2-Nitro-5-(morpholin-4-yl)pyridine and 2-Nitro-5-(pyrrolidin-1-yl)pyridine . We will dissect their physicochemical properties, compare their reactivity in key synthetic transformations with supporting experimental data, and discuss the strategic implications of choosing one over the others in a research and development context.
Part 1: Comparative Physicochemical Properties
The choice between a piperidine, morpholine, or pyrrolidine substituent can significantly influence a molecule's drug-like properties. The introduction of the heteroatom in morpholine, for instance, dramatically impacts polarity and hydrogen bonding potential, while the conformational constraints of the five-membered pyrrolidine ring can offer a different spatial presentation compared to the six-membered rings.
Lipophilicity (LogP): The most striking difference is in the LogP values. 2-Nitro-5-(morpholin-4-yl)pyridine is significantly more hydrophilic (lower LogP) than its piperidine and pyrrolidine counterparts. This is due to the ether oxygen in the morpholine ring, which can engage in hydrogen bonding with water. This property is critical for researchers aiming to improve the aqueous solubility of a target compound.
Polar Surface Area (TPSA): The higher TPSA of the morpholine analog also reflects its increased polarity. TPSA is a key parameter in predicting drug absorption and brain penetration. A higher TPSA generally correlates with lower membrane permeability.
Structural and Conformational Differences: The piperidine ring adopts a flexible chair conformation, while the pyrrolidine ring exists in a more planar envelope or twist conformation. This distinction can be crucial for achieving precise geometric alignment within a protein's binding pocket. The morpholine ring also adopts a chair conformation but its electronic properties are distinct due to the oxygen atom.
Part 2: Synthesis and Comparative Reactivity
These building blocks are typically synthesized via nucleophilic aromatic substitution (SₙAr) from a common precursor, such as 2-chloro-5-nitropyridine. Their utility is then demonstrated by a subsequent, highly valuable transformation: the reduction of the nitro group to an amine.
A. Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of pyridine chemistry. The strongly electron-withdrawing nitro group, positioned para to the C2 position, renders the pyridine ring electron-deficient and highly susceptible to attack by nucleophiles at the carbon atom bearing the leaving group (e.g., a halogen).[1][12] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[12]
Benchmarking the efficiency of "2-Nitro-5-(piperidin-1-yl)pyridine" synthesis
An in-depth technical analysis and benchmarking guide for the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2)[1]. As a highly functionalized heterocyclic building block, this compound is heavily utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and benchmarking guide for the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine (CAS: 444146-17-2)[1].
As a highly functionalized heterocyclic building block, this compound is heavily utilized in medicinal chemistry for the development of kinase inhibitors and other targeted therapeutics[2][3]. Synthesizing this molecule efficiently requires a deep understanding of pyridine electronic properties and the strategic selection of leaving groups.
This guide objectively benchmarks three primary synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) with a fluoro-precursor, SNAr with a bromo-precursor, and Palladium-catalyzed Buchwald-Hartwig cross-coupling—providing self-validating protocols and mechanistic rationales for each.
Mechanistic Rationale: The Electronic Landscape of the Pyridine Ring
The synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine relies on forming a carbon-nitrogen bond at the C5 position of a 2-nitropyridine core. The success and efficiency of this reaction are dictated by the leaving group at C5 and the electronic activation provided by the C2-nitro group.
The Activating Role of the Nitro Group: The nitro group at the C2 position is strongly electron-withdrawing via both inductive and resonance effects. This creates a highly electrophilic center at the para-position (C5), perfectly priming the ring for nucleophilic attack[4].
Leaving Group Dynamics (F vs. Br): In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex, not the departure of the leaving group[4]. Because fluorine is highly electronegative, it drastically increases the electrophilicity of the C5 carbon compared to bromine. Consequently, 5-fluoro-2-nitropyridine undergoes SNAr exponentially faster and under milder conditions than 5-bromo-2-nitropyridine[5].
Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex.
Benchmarking Synthetic Methodologies
To determine the most efficient synthetic route, we benchmark three distinct methodologies.
Benchmarking synthesis routes for 2-Nitro-5-(piperidin-1-yl)pyridine.
Route A: SNAr with 5-Fluoro-2-nitropyridine (The Gold Standard)
This route leverages the high electrophilicity of the fluorinated precursor. It is metal-free, highly scalable, and typically proceeds to quantitative conversion[6].
Self-Validating Protocol:
Reagent Assembly: Dissolve 5-fluoro-2-nitropyridine (1.0 equiv) and piperidine (1.1 equiv) in anhydrous DMSO (0.5 M concentration).
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv) to the stirring solution.
Thermal Activation: Heat the reaction mixture to 80 °C for 2 hours[6].
Validation (In-Process): Monitor via TLC (Petroleum Ether:Ethyl Acetate = 3:1). The highly polar starting material will disappear, replaced by a distinct, bright yellow spot (the product). LCMS will show an[M+H]+ peak at m/z 208.2.
Workup: Cool to room temperature, dilute with a 10-fold volume of water to precipitate the product. Filter the resulting bright yellow solid, wash with cold water, and dry under a vacuum.
Causality & Mechanistic Insights: DMSO is chosen as a polar aprotic solvent because it heavily solvates cations (K+) while leaving anions (and the nucleophilic piperidine) naked and highly reactive, stabilizing the transient Meisenheimer complex[5]. K₂CO₃ acts as an acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the piperidine nucleophile.
Route B: Buchwald-Hartwig Amination with 5-Bromo-2-nitropyridine
When the fluoro-precursor is unavailable or cost-prohibitive, 5-bromo-2-nitropyridine can be utilized via Palladium-catalyzed cross-coupling[7].
Self-Validating Protocol:
Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 5-bromo-2-nitropyridine (1.0 equiv), piperidine (1.2 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.10 equiv) in anhydrous 1,4-dioxane[7].
Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.
Thermal Activation: Heat the sealed flask to 100 °C for 24 hours.
Validation (In-Process): The reaction transitions from a dark purple/red (Pd catalyst) to a brownish-yellow suspension. TLC confirms the consumption of the bromide.
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
Causality & Mechanistic Insights: Xantphos is selected as the ligand due to its wide "bite angle," which heavily favors reductive elimination—a crucial step when coupling secondary amines like piperidine to avoid β-hydride elimination side reactions. Cs₂CO₃ is utilized because its high solubility in 1,4-dioxane accelerates the transmetalation step[7].
Route C: Thermal SNAr with 5-Bromo-2-nitropyridine (The Compromise)
Direct SNAr on the bromo-precursor is possible but requires brute-force thermal conditions due to the lower electronegativity of bromine[8].
Self-Validating Protocol:
Reagent Assembly: Combine 5-bromo-2-nitropyridine (1.0 equiv), piperidine (1.5 equiv), and Triethylamine (Et₃N) (2.0 equiv) in DMSO.
Thermal Activation: Heat aggressively to 120 °C for 16 hours[8].
Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.
Causality & Mechanistic Insights: The higher temperature (120 °C) is mandatory to overcome the higher activation energy required to form the Meisenheimer complex at a less electrophilic carbon[8]. The excess piperidine and extended reaction time often lead to lower yields due to thermal degradation of the product.
Quantitative Data Presentation
The table below summarizes the benchmarking data, allowing researchers to select the optimal route based on their specific laboratory constraints (e.g., budget, equipment, scale).
Metric
Route A (Fluoro SNAr)
Route B (Bromo Buchwald)
Route C (Bromo SNAr)
Precursor
5-Fluoro-2-nitropyridine
5-Bromo-2-nitropyridine
5-Bromo-2-nitropyridine
Reagents
Piperidine, K₂CO₃
Piperidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃
Piperidine, Et₃N
Solvent / Temp
DMSO / 80 °C
1,4-Dioxane / 100 °C
DMSO / 120 °C
Reaction Time
2–3 hours
24 hours
16 hours
Typical Yield
Quantitative (95–99%)
Good (80–88%)
Moderate (60–75%)
Atom Economy
High (Byproduct: KF, H₂O)
Low (Byproduct: CsBr, Ligand waste)
High (Byproduct: Et₃N·HBr)
Scalability
Excellent (Multi-kilogram)
Poor (Expensive Pd/Ligands)
Fair (Thermal degradation risks)
Conclusion & Recommendations
For the synthesis of 2-Nitro-5-(piperidin-1-yl)pyridine, Route A (SNAr utilizing 5-fluoro-2-nitropyridine) is unequivocally the superior methodology. It operates under the mildest conditions, requires no expensive transition metal catalysts, and yields a product of high purity through a simple precipitation workup.
Route B should only be employed if the fluorinated starting material is completely inaccessible, as the cost of Pd₂(dba)₃ and Xantphos drastically reduces the economic viability of the synthesis. Route C serves as a last-resort compromise, but researchers should expect lower yields and require chromatographic purification to isolate the product from thermal degradation impurities.
References
BenchChem. "Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors". NIH.gov. Available at: [Link]
MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules". Pharmaceuticals. Available at:[Link]
Google Patents. "WO2012020008A1 - Inhibitors of bruton's tyrosine kinase (SNAr Yields)". Patents.google.com.
Google Patents. "AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof (Buchwald-Hartwig)". Patents.google.com.
ACS Publications. "Highly Potent, Selective, and Orally Bioavailable Cyclin-Dependent Kinases 4 and 6 Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]
Disposal Protocol for 2-Nitro-5-(piperidin-1-yl)pyridine: A Guide for Laboratory Professionals
Introduction: As researchers and scientists dedicated to innovation, our work inherently involves handling a diverse array of chemical entities. The compound 2-Nitro-5-(piperidin-1-yl)pyridine (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: As researchers and scientists dedicated to innovation, our work inherently involves handling a diverse array of chemical entities. The compound 2-Nitro-5-(piperidin-1-yl)pyridine (CAS No. 444146-17-2) is a nitrogen-containing heterocyclic compound, a class of molecules vital to pharmaceutical development and organic synthesis.[1][2] However, its structural motifs—a nitro group and a pyridine derivative—necessitate a rigorous and informed approach to its handling and disposal. Improper disposal can lead to significant safety hazards, environmental contamination, and regulatory non-compliance.[3][4]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Nitro-5-(piperidin-1-yl)pyridine. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental stewardship, and adhere to federal and local regulations. The fundamental principle is that all laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) office.[5][6]
Part 1: Hazard Assessment and Waste Characterization
The first and most critical step in proper disposal is understanding the hazards associated with the chemical. The structure of 2-Nitro-5-(piperidin-1-yl)pyridine contains functional groups that are flags for specific hazard classes.
Nitro Aromatic Group: Aromatic nitro compounds are often toxic and can pose reactivity or explosive hazards, particularly when heated or shocked.[7] They can also cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[8]
Pyridine/Piperidine Moiety: Pyridine and its derivatives are typically flammable, toxic upon inhalation or absorption, and can cause irritation to the skin, eyes, and respiratory system.[9][10][11][12] As nitrogen-containing heterocycles, they can be persistent in the environment and exhibit ecotoxicity.[1]
Based on these structural components, all waste containing 2-Nitro-5-(piperidin-1-yl)pyridine, including pure unused product, reaction residues, and contaminated materials (e.g., weigh boats, gloves, absorbent pads), must be classified and handled as hazardous waste . Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by its toxicity.[3][6]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the proper safety measures are in place. These controls are your primary line of defense against exposure.
Engineering Controls: All handling of 2-Nitro-5-(piperidin-1-yl)pyridine, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible.[9][10]
Personal Protective Equipment (PPE): At a minimum, the following PPE is required:
Hand Protection: Chemically resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specific breakthrough times).
Body Protection: A flame-resistant lab coat.
Additional PPE: For weighing solids, consider a disposable sleeve to prevent contamination of lab coat cuffs.
Part 3: Disposal Workflow and Step-by-Step Protocol
The following workflow provides a logical sequence for the safe collection and disposal of 2-Nitro-5-(piperidin-1-yl)pyridine waste.
Caption: Disposal workflow for 2-Nitro-5-(piperidin-1-yl)pyridine.
Detailed Protocol:
Container Preparation:
Select a waste container that is chemically compatible (e.g., high-density polyethylene or glass for solutions) and has a secure, leak-proof lid.[3][17]
Affix a "Hazardous Waste" label provided by your institution's EHS department.
Fill out the label completely, including the full chemical name: "Waste 2-Nitro-5-(piperidin-1-yl)pyridine," the accumulation start date, and the associated hazards (e.g., Toxic).[6][17]
Waste Collection:
Solids: Carefully transfer any unused solid material, residues, or contaminated weigh paper into the designated waste container using a dedicated spatula.
Solutions: Transfer liquid waste containing the compound into the designated waste container using a funnel. Do not mix with incompatible waste streams like strong acids or oxidizers.[4]
Contaminated Items: Place all contaminated disposable items, such as gloves, pipette tips, and absorbent pads, into the same solid waste container.
Storage and Segregation:
Keep the waste container securely sealed when not actively adding waste.[17]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]
The SAA must be physically segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[4][17]
Ensure the container is in a location with secondary containment to manage potential leaks.[3]
Once the container is full or has reached its storage time limit per institutional policy, contact your EHS department to arrange for pickup.
Disposal must be conducted through a licensed hazardous waste management company, which will typically use high-temperature incineration or another approved chemical treatment method.[7][19] Never attempt to treat or neutralize this waste in the lab.
Part 4: Emergency Procedures – Spill Management
Accidents can happen, and a prepared response is crucial for safety.
Alert Personnel: Immediately notify others in the vicinity of the spill.
Assess the Spill:
Minor Spill (manageable by lab personnel): If the spill is small, you are trained and comfortable cleaning it up, and you have the necessary materials, proceed with cleanup.
Major Spill (large quantity, in a public area, or you are unsure): Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS or emergency response team from a safe location.[5]
Minor Spill Cleanup:
Ensure you are wearing the appropriate PPE (double-gloving is recommended).
Contain the spill with an absorbent material like vermiculite or a chemical spill kit pad.[20]
For solid spills, gently sweep or scoop the material to avoid generating dust.[8]
Collect all absorbent and cleanup materials and place them in your hazardous waste container for 2-Nitro-5-(piperidin-1-yl)pyridine.
Clean the spill area with an appropriate solvent (e.g., soap and water), and also dispose of the cleaning materials as hazardous waste.
By adhering to this comprehensive disposal protocol, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]
TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
2-Hydroxy-5-nitropyridine Safety Data Sheet. Chemwatch. [Link]
Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
Pyridine - IDLH. Centers for Disease Control and Prevention (CDC). [Link]
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Preprints.org. [Link]
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]
Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. [Link]
Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. [Link]
Personal protective equipment for handling 2-Nitro-5-(piperidin-1-yl)pyridine
As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when introducing biologically active heterocyclic building blocks into your laboratory’s workflow. 2-Nitro-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when introducing biologically active heterocyclic building blocks into your laboratory’s workflow. 2-Nitro-5-(piperidin-1-yl)pyridine is a highly versatile intermediate, frequently utilized in the synthesis of complex pharmaceuticals, including kinase inhibitors and anthelmintic agents targeting cholinergic receptors[1].
However, the integration of a nitroaromatic system with a lipophilic piperidine moiety presents specific toxicological risks that require strict operational controls. This guide provides a comprehensive, causality-driven framework for the safe handling, mitigation, and disposal of this compound.
To design an effective safety protocol, we must first understand the physicochemical properties that drive the compound's behavior in the laboratory environment.
Table 1: Quantitative Physicochemical & Hazard Data
Moderate lipophilicity. The compound can easily partition into and cross the lipid bilayers of the stratum corneum (skin), necessitating strict dermal protection.
Indicates moderate acute toxicity and irritation potential.
| Hazard Codes | H302, H315, H319, H335[3] | Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation. |
Mechanistic Hazard Causality:
The compound's toxicity profile is driven by its structural components. Nitroaromatic groups are known electron-deficient pharmacophores that can undergo enzymatic reduction in vivo, potentially generating reactive oxygen species (ROS) or reactive nitroso intermediates. Concurrently, the piperidine ring acts as a basic, lipophilic carrier that enhances the molecule's bioavailability and tissue penetration. Therefore, exposure via inhalation of airborne dust or dermal contact with solvent-dissolved stock solutions presents a significant systemic risk[3].
Hazard Mitigation & Personal Protective Equipment (PPE)
Do not rely on a "one-size-fits-all" PPE strategy. The equipment must be tailored to the specific exposure pathways of 2-Nitro-5-(piperidin-1-yl)pyridine.
Figure 1: Exposure pathways and corresponding PPE mitigation strategies.
Causality: When preparing stock solutions, you will likely use polar aprotic solvents like DMSO or DMF. These solvents act as powerful penetration enhancers. If a micro-tear occurs in the outer glove, the solvent will rapidly carry the lipophilic compound (LogP ~1.98) through the stratum corneum[2]. Double-gloving provides a critical fail-safe.
Causality: The compound is an H319 serious eye irritant[3]. Standard safety glasses with side shields are insufficient against fine, aerosolized powders that can bypass the lenses.
Inhalation Protection: All handling must occur inside a certified chemical fume hood. If a fume hood is unavailable or during a large spill response, a half-face respirator with P100 particulate filters is mandatory.
Causality: Classified under H335 (respiratory tract irritation)[3], the fine powder can easily become airborne via electrostatic repulsion during weighing.
Standard Operating Procedure (SOP): Preparation & Handling
This protocol is designed as a self-validating system to ensure containment during the highest-risk phase: the transfer and weighing of the dry powder.
Step 1: Environmental Verification
Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm).
Clear the workspace of any strong oxidizing agents or strong acids, which are incompatible with nitroaromatic systems.
Step 2: Static Mitigation (Critical Step)
Causality: Powders stored in plastic containers often build up a static charge. When opened, electrostatic repulsion can cause the powder to "jump," leading to immediate aerosolization and contamination of the balance.
Action: Pass an anti-static zero-ion gun over the analytical balance and the disposable weigh boat prior to opening the chemical vial.
Step 3: Transfer and Solubilization
Tare the anti-static weigh boat.
Using a micro-spatula, transfer the required mass of 2-Nitro-5-(piperidin-1-yl)pyridine.
Self-Validation Check: Do not transport the dry powder across the lab. Instead, bring your pre-measured solvent (e.g., DMSO) into the fume hood. Add the solvent directly to the weigh boat or transfer the powder to a pre-tared vial and immediately add the solvent. Cap the vial tightly.
Step 4: Immediate Decontamination
Wipe the spatula, balance pan, and surrounding hood surface with a wipe dampened with 70% Isopropanol or Ethanol, followed by a dry wipe.
Emergency Spill Response Protocol
A localized spill of a toxic powder requires a specific sequence of actions to prevent spreading the contaminant into the ambient laboratory air.
Figure 2: Sequential emergency workflow for localized chemical spills.
Step-by-Step Spill Mitigation:
Assess & Isolate: If the powder spills outside the fume hood, immediately instruct personnel to step back. Do not walk through the spill zone.
Suppress Aerosolization (Do NOT Sweep): Never use a dry brush or broom on this compound. Causality: Sweeping generates airborne micro-particulates, directly triggering the H335 inhalation hazard[3]. Instead, gently cover the spilled powder with paper towels dampened with water or a low-volatility solvent to suppress dust.
Collection: Carefully scoop the dampened towels and powder using a disposable plastic scraper. Place all materials into a heavy-duty, sealable hazardous waste bag.
Chemical Decontamination: Because the compound is lipophilic (LogP 1.98)[2], pure water will not effectively clean the surface. Wash the spill area thoroughly with a surfactant (laboratory soap) and water, or wipe down with isopropanol.
Waste Management & Disposal Plan
Improper disposal of nitroaromatic compounds can lead to environmental toxicity or hazardous reactions in waste carboys.
Solid Waste Segregation: All contaminated consumables (weigh boats, pipette tips, gloves, and spill response materials) must be placed in a dedicated, rigid container labeled "Toxic Solid Waste - Nitroaromatics."
Liquid Waste Compatibility: Collect solvent waste containing 2-Nitro-5-(piperidin-1-yl)pyridine in a High-Density Polyethylene (HDPE) carboy.
Causality: Do not mix this waste with concentrated acids or bases. Nitro compounds can undergo highly exothermic degradation reactions under extreme pH conditions. Ensure the waste stream is strictly limited to compatible organic solvents.
Labeling & Transfer: Affix a GHS-compliant label to the waste container explicitly listing the hazard codes (H302, H315, H319, H335)[3]. Submit a pickup request to your institutional Environmental Health and Safety (EHS) department. The standard disposal route for this compound is high-temperature incineration by a licensed hazardous waste contractor.
References
Molaid. "5-(1-piperidyl)-2-aminopyridine | 94924-94-4 - Reaction Information & Physicochemical Properties". Accessed March 2026. [Link]